molecular formula C28H46O B8820017 4-Methylcholest-4-en-3-one CAS No. 2041-92-1

4-Methylcholest-4-en-3-one

Cat. No.: B8820017
CAS No.: 2041-92-1
M. Wt: 398.7 g/mol
InChI Key: VWIGOBCYZDKRDK-UHFFFAOYSA-N
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Description

4-Methylcholest-4-en-3-one is a useful research compound. Its molecular formula is C28H46O and its molecular weight is 398.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

2041-92-1

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

4,10,13-trimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H46O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-19,21-22,24-25H,7-17H2,1-6H3

InChI Key

VWIGOBCYZDKRDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)C(C)CCCC(C)C

Origin of Product

United States

Foundational & Exploratory

The Metabolic Architecture of 4-Methyl Sterols in Mammalian Cells: Pathways, Pathologies, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, 4-methyl sterols—collectively known as C4-Sterol Biosynthetic Intermediates (C4-SBIs)—were viewed merely as transient, lipophilic stepping stones in the post-squalene biosynthesis of cholesterol. However, contemporary lipidomics and molecular biology have redefined these intermediates as potent, autonomous signaling molecules. In mammalian cells, the precise regulation of 4-methyl sterols governs critical physiological processes, ranging from meiosis activation to oligodendrocyte differentiation and receptor tyrosine kinase (RTK) modulation.

This technical guide provides an in-depth analysis of the mammalian C4-demethylation complex (C4DMC), the bifurcation of the Bloch and Kandutsch-Russell pathways, and provides a self-validating gas chromatography-mass spectrometry (GC-MS) protocol for the precise quantification of these critical metabolites.

Mechanistic Architecture of the Mammalian C4-Demethylation Complex (C4DMC)

The conversion of C30 precursor sterols (e.g., lanosterol) into downstream structural sterols requires the sequential removal of two methyl groups at the C4 position. In mammalian cells, this is orchestrated within the endoplasmic reticulum (ER) by the C4-Demethylation Complex (C4DMC), a highly conserved multi-enzyme assembly tethered by the non-enzymatic scaffolding protein ERG28 (1)[1].

The demethylation of a 4,4-dimethyl sterol requires two full cycles of a three-step enzymatic cascade:

  • Oxidation (SC4MOL / MSMO1) : Sterol-4α-methyl oxidase (SC4MOL) is the rate-limiting enzyme. It utilizes molecular oxygen and NAD(P)H to catalyze a three-step C-H activation, oxidizing the 4α-methyl group into a carboxylic acid. SC4MOL is highly regulated post-translationally; it is a substrate for the E3 ubiquitin ligase MARCHF6, which triggers its degradation under sterol-excess conditions to prevent toxic accumulation of intermediates (2)[2].

  • Decarboxylation (NSDHL) : NAD(P)H steroid dehydrogenase-like protein (NSDHL) catalyzes the oxidative decarboxylation of the 4α-carboxy intermediate. This releases CO2 and yields a 3-keto-4-methyl sterol (3)[3]. The formation of the 3-ketone is critical, as it facilitates the spontaneous epimerization of the remaining 4β-methyl group into the equatorial 4α position, preparing it for the second demethylation cycle.

  • Reduction (HSD17B7) : Hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7) stereospecifically reduces the C3 ketone back to a 3β-hydroxyl group, completing one cycle.

C4_Demethylation Substrate 4,4-Dimethyl Sterol (e.g., Lanosterol, T-MAS) Step1 SC4MOL (Sterol-4α-methyl oxidase) Oxidation to Carboxylic Acid Substrate->Step1 Inter1 4α-Carboxy-4β-methyl Sterol Step1->Inter1 Step2 NSDHL (Steroid dehydrogenase-like) Decarboxylation & Dehydrogenation Inter1->Step2 Inter2 3-Keto-4-methyl Sterol Step2->Inter2 Step3 HSD17B7 (3-Ketosteroid reductase) Reduction to 3β-hydroxyl Inter2->Step3 Product 4α-Methyl Sterol (Requires 2nd cycle for completion) Step3->Product

Sequential enzymatic steps of the mammalian C4-demethylation complex (C4DMC).

Branching Trajectories: Bloch vs. Kandutsch-Russell Pathways

The mammalian cholesterol biosynthesis pathway bifurcates based on the activity timing of 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for reducing the double bond at the C24 position of the sterol side chain. This partitioning dictates the specific structural variants of 4-methyl sterols present in a given cell type (4)[4].

Table 1: Partitioning of C4-Methyl Sterols in Mammalian Pathways
Pathway BranchC24 Status4,4-Dimethyl Intermediate4α-Methyl Intermediate4-Desmethyl IntermediateKey Signaling / Biological Role
Bloch Unsaturated (Δ24)Lanosterol, T-MAS4α-MethylzymosterolZymosterolMeiosis activation (T-MAS); RTK/MAPK regulation
Kandutsch-Russell Saturated24,25-Dihydrolanosterol, MAS-414LophenolZymostenolOligodendrocyte precursor cell (OPC) differentiation

Physiological Signaling and Pathological Disruptions

Beyond their structural destiny as cholesterol precursors, specific 4-methyl sterols operate as potent bioactive lipids:

  • Oligodendrocyte Formation & Remyelination : The accumulation of 8,9-unsaturated sterols (specific substrates of SC4MOL and HSD17B7) acts as a central driver for the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes (3)[3].

  • Pathological Accumulation : Genetic lesions in the C4DMC result in severe developmental phenotypes. Mutations in the NSDHL gene cause CHILD syndrome (congenital hemidysplasia with ichthyosiform nevus and limb defects), a rare X-linked dominant disorder characterized by the toxic accumulation of 4-methyl sterols and disrupted Hedgehog signaling ().

Self-Validating Protocol: Isolation and GC-MS Profiling of C4-Methyl Sterols

Because C4-SBIs exist in low abundance compared to bulk cholesterol, their extraction and quantification require rigorous analytical methodologies. The following protocol outlines a self-validating gas chromatography-mass spectrometry (GC-MS) workflow designed to eliminate matrix interference and ensure absolute quantitative integrity.

GCMS_Workflow Start Mammalian Cell Pellet (Spike with Internal Standard) Saponification Saponification (Ethanolic KOH, 90°C, 90 min) Start->Saponification Extraction Liquid-Liquid Extraction (Hexane / H2O partition) Saponification->Extraction Drying Drying & Concentration (Na2SO4, N2 stream evaporation) Extraction->Drying Derivatization TMS Derivatization (BSTFA/TMCS + Pyridine, 100°C, 1h) Drying->Derivatization Analysis GC-MS Analysis (HP-5MS column, EI 70 eV, Splitless) Derivatization->Analysis Data Data Processing (SIM mode, Sterol Quantification) Analysis->Data

Step-by-step analytical workflow for the extraction and GC-MS profiling of cellular sterols.

Step-by-Step Methodology

1. Cell Lysis & Saponification

  • Action : Resuspend the mammalian cell pellet (approx.

    
     cells) in 5 mL of fresh ethanolic potassium hydroxide (KOH) solution. Immediately spike the sample with 2.5 µg of an internal standard (e.g., epicoprostanol or deuterated cholesterol-d7). Incubate in a water bath at 90°C for 90 minutes (5)[5].
    
  • Causality & Validation : Saponification breaks ester bonds, releasing esterified sterols into their free forms while simultaneously hydrolyzing interfering bulk lipids (triglycerides and phospholipids) into water-soluble soaps. Spiking the internal standard before any processing creates a self-validating system; any downstream loss of the internal standard perfectly mirrors the loss of endogenous sterols, allowing for exact mathematical correction of extraction efficiency.

2. Liquid-Liquid Extraction

  • Action : Add 2 mL of LC-MS grade hexane and 1 mL of sterile water to the saponified mixture. Vortex vigorously for 1 minute. Allow phase separation and collect the upper organic (hexane) layer. Repeat the hexane extraction twice more and pool the organic phases.

  • Causality : Hexane selectively partitions the highly hydrophobic, non-saponifiable sterols away from the aqueous cellular debris and hydrolyzed lipid soaps, ensuring a clean analytical matrix.

3. Drying & Concentration

  • Action : Pass the pooled organic phase through a column of anhydrous sodium sulfate (

    
    ) to remove trace water. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 80°C.
    
  • Causality : Residual water is highly detrimental to the subsequent derivatization step, as it rapidly hydrolyzes the silylating reagents, leading to incomplete derivatization and poor signal yield.

4. Silylation (Derivatization)

  • Action : Reconstitute the dried sterols in 100 µL of anhydrous pyridine. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA/TMCS, 99:1). Incubate in a sealed glass vial at 100°C for 1 hour (6)[6]. Evaporate under nitrogen and resuspend in 200 µL of dichloromethane for injection.

  • Causality : Free sterols possess a polar 3β-hydroxyl group, causing them to exhibit poor volatility, thermal degradation, and broad peak tailing during gas chromatography. BSTFA/TMCS replaces the active hydroxyl hydrogen with a trimethylsilyl (TMS) group, drastically lowering the boiling point, improving thermal stability, and enhancing the molecular ion signal during mass spectrometry.

5. GC-MS Acquisition

  • Action : Inject 1 µL of the derivatized sample in splitless mode (inlet at 250°C) onto an HP-5MS capillary column (60 m × 0.25 mm, 0.25 µm film). Use Helium as the carrier gas at 1.2 mL/min. Program the oven: hold at 150°C for 0.5 min, ramp to 290°C at 50°C/min, then ramp to 305°C at 2°C/min. Detect using Electron Ionization (EI, 70 eV) in Selected Ion Monitoring (SIM) mode.

  • Causality : The aggressive initial temperature ramp quickly elutes solvent and low-mass contaminants, while the slow, shallow ramp (2°C/min) through the sterol elution window provides the theoretical plates necessary to resolve closely related structural isomers (e.g., 4α-methyl vs. 4β-methyl epimers). SIM mode isolates specific mass-to-charge (

    
    ) ratios unique to C4-SBIs, bypassing background noise and maximizing sensitivity for these low-abundance targets.
    

References

1.1 - PMC - NIH 2.4 - bioRxiv 3.3 - PMC 4.2 - PubMed 5.7 - Oxford Academic 6.8 - PLOS 7.5 - PMC 8.6 - MDPI

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A Technical Guide to 4-Methylcholest-4-en-3-one and its Distinction from Cholesterol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the structural, biosynthetic, and functional differences between the ubiquitous sterol, cholesterol, and the modified steroid, 4-Methylcholest-4-en-3-one. As the understanding of steroid metabolism and its implications in health and disease expands, a clear delineation of these molecules is critical for advancing research and therapeutic development.

Executive Summary: A Tale of Two Steroids

Cholesterol, an essential component of animal cell membranes and a precursor to a myriad of vital biomolecules, is a well-characterized 27-carbon sterol. In contrast, 4-Methylcholest-4-en-3-one represents a structural variant with distinct biosynthetic origins and emerging therapeutic potential. The primary differentiator lies in the C4 position of the steroid A-ring: cholesterol undergoes demethylation at this position during its biosynthesis, while 4-Methylcholest-4-en-3-one retains a methyl group, a feature that profoundly influences its physicochemical properties and biological activity. This guide will dissect these differences, providing a comprehensive resource for researchers navigating the complexities of steroid biochemistry and pharmacology.

Structural and Physicochemical Disparities

The fundamental difference between cholesterol and 4-Methylcholest-4-en-3-one lies in their chemical structures, which in turn dictates their physical and chemical properties.

PropertyCholesterol4-Methylcholest-4-en-3-one
Molecular Formula C₂₇H₄₆O[1]C₂₈H₄₆O
Molecular Weight 386.65 g/mol 400.66 g/mol
IUPAC Name (3β)-cholest-5-en-3-ol4-methylcholest-4-en-3-one
Functional Groups C3-β-hydroxyl, C5-C6 double bondC3-ketone, C4-methyl, C4-C5 double bond
Melting Point 148-150 °CData not available for the 4-methyl derivative, but cholest-4-en-3-one melts at 79-82 °C.[2] The addition of a methyl group would be expected to slightly alter this.
Solubility Practically insoluble in water; soluble in organic solvents like chloroform and ether.Expected to have very low water solubility and be soluble in organic solvents, similar to other cholestenones.
Polarity Amphipathic due to the polar hydroxyl group and nonpolar steroid nucleus and hydrocarbon tail.[3]Less polar than cholesterol due to the replacement of the hydroxyl group with a ketone and the addition of a methyl group.

The presence of a ketone at C3 and a conjugated double bond in the A-ring of 4-Methylcholest-4-en-3-one, in contrast to the hydroxyl group and isolated double bond in cholesterol, significantly alters the electronic and steric profile of the molecule. This has profound implications for its interaction with biological membranes and proteins.

Biosynthesis: A Fork in the Steroidogenic Road

The biosynthetic pathways of cholesterol and 4-methylsterols diverge at a critical juncture, highlighting a fundamental difference in their metabolic origins.

The Canonical Cholesterol Biosynthesis Pathway

The biosynthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA.[2][4][5] A key phase of this pathway is the demethylation of the lanosterol precursor at the C4 and C14 positions. This process is catalyzed by a series of enzymes, including a sterol C4-methyl oxidase, which ensures the removal of the methyl groups at the C4 position to yield the final cholesterol molecule.

Cholesterol_Biosynthesis Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol (with C4 methyl groups) Squalene->Lanosterol Zymosterol Zymosterol (C4 methyl groups removed) Lanosterol->Zymosterol C4-Demethylation Cholesterol Cholesterol Zymosterol->Cholesterol

Caption: Simplified overview of the cholesterol biosynthesis pathway.

The Divergent Path to 4-Methylsterols

In contrast to cholesterol synthesis, the biosynthesis of 4-methylsterols, including 4-Methylcholest-4-en-3-one, involves the enzymatic addition of a methyl group to a sterol precursor. This reaction is catalyzed by a class of enzymes known as sterol C4-methyltransferases (4-SMTs) . These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor and typically act on a 3-oxo-Δ⁴-steroid substrate, such as cholest-4-en-3-one. This methylation event prevents the subsequent demethylation that is characteristic of the cholesterol pathway.

Four_Methylsterol_Biosynthesis Cholesterol Cholesterol Cholestenone Cholest-4-en-3-one Cholesterol->Cholestenone Cholesterol Oxidase Four_Methylcholestenone 4-Methylcholest-4-en-3-one Cholestenone->Four_Methylcholestenone Sterol C4-Methyltransferase (4-SMT) SAM S-Adenosyl-L-methionine SAH S-Adenosyl-L-homocysteine SAM->SAH Methyl donation

Caption: Biosynthetic pathway leading to 4-Methylcholest-4-en-3-one.

Synthesis and Experimental Protocols

The synthesis of 4-Methylcholest-4-en-3-one can be approached through a multi-step process, starting from the readily available cholesterol.

Step 1: Oxidation of Cholesterol to Cholest-4-en-3-one

This initial step involves the conversion of the 3β-hydroxyl group of cholesterol to a ketone and the isomerization of the double bond. This can be achieved through both chemical and enzymatic methods.

Protocol 4.1.1: Oppenauer Oxidation of Cholesterol

The Oppenauer oxidation is a classic method for the selective oxidation of secondary alcohols to ketones.[5]

  • Materials: Cholesterol, aluminum isopropoxide, acetone, toluene (anhydrous).

  • Procedure:

    • Dissolve cholesterol in anhydrous toluene.

    • Add a solution of aluminum isopropoxide in anhydrous toluene.

    • Add acetone as the hydride acceptor.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench with a dilute acid (e.g., 1 M HCl).

    • Extract the product with an organic solvent (e.g., ether), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by recrystallization or column chromatography to yield cholest-4-en-3-one.

Protocol 4.1.2: Enzymatic Oxidation using Cholesterol Oxidase

This method offers a milder and more specific alternative to chemical oxidation.[4][6][7]

  • Materials: Cholesterol, cholesterol oxidase (from a microbial source, e.g., Rhodococcus sp.), suitable buffer (e.g., potassium phosphate), organic solvent (e.g., petroleum ether).

  • Procedure:

    • Prepare a biphasic system containing an aqueous buffer with cholesterol oxidase and an organic solvent containing the cholesterol substrate.

    • Incubate the mixture with vigorous stirring at an optimal temperature (e.g., 30-37 °C) to facilitate the enzymatic reaction at the interface.

    • Monitor the conversion of cholesterol to cholest-4-en-3-one using TLC or HPLC.

    • After the reaction, separate the organic phase.

    • Purify the cholest-4-en-3-one from the organic phase by evaporation of the solvent followed by recrystallization or column chromatography.

Step 2: Methylation of Cholest-4-en-3-one

The introduction of the methyl group at the C4 position is the key step in forming the target molecule.

Protocol 4.2.1: Base-Catalyzed Methylation

This procedure involves the formation of an enolate from cholest-4-en-3-one, which then reacts with a methylating agent.

  • Materials: Cholest-4-en-3-one, a strong base (e.g., potassium tert-butoxide), methyl iodide, anhydrous solvent (e.g., tert-butanol or THF).

  • Procedure:

    • Dissolve cholest-4-en-3-one in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath and add the strong base to generate the enolate.

    • Add methyl iodide to the reaction mixture and allow it to stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layer, and dry it.

    • Purify the crude product by column chromatography to isolate 4-Methylcholest-4-en-3-one.

Analytical Differentiation: A Spectrometric Approach

Distinguishing between cholesterol and 4-Methylcholest-4-en-3-one in a complex biological matrix requires sophisticated analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification based on retention time and mass fragmentation patterns.

Protocol 5.1.1: GC-MS Analysis of Sterols

  • Sample Preparation and Derivatization:

    • Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Folch or Bligh-Dyer procedure.

    • Saponification: To analyze total sterols (free and esterified), saponify the lipid extract using a solution of potassium hydroxide in ethanol to hydrolyze any sterol esters.

    • Derivatization: Sterols are often derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine. This converts the hydroxyl group of cholesterol to a trimethylsilyl (TMS) ether. 4-Methylcholest-4-en-3-one, lacking a hydroxyl group, will not be derivatized in the same manner, which aids in its differentiation.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to around 300°C to elute the sterols.

    • Injection: Splitless injection is often preferred for trace analysis.

    • MS Detection: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Cholesterol-TMS: Will have a characteristic retention time and a mass spectrum with a prominent molecular ion and specific fragmentation patterns.

    • 4-Methylcholest-4-en-3-one: Will have a different retention time from cholesterol-TMS and a distinct mass spectrum with a molecular ion corresponding to its molecular weight (m/z 400). The fragmentation pattern will reflect the enone structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization.

Protocol 5.2.1: LC-MS/MS Analysis of Sterols

  • Sample Preparation:

    • Lipid Extraction: As with GC-MS, extract lipids from the sample. Saponification may be performed if total sterol content is of interest.

  • LC Conditions:

    • Column: A reverse-phase C18 or C8 column is typically used.

    • Mobile Phase: A gradient of organic solvents such as methanol, acetonitrile, and isopropanol with a small amount of an additive like formic acid or ammonium acetate to promote ionization.

  • MS/MS Conditions:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions are monitored for each analyte.

      • For Cholesterol: A common transition is the loss of water from the protonated molecule.

      • For 4-Methylcholest-4-en-3-one: The protonated molecule will be selected as the precursor ion, and characteristic fragment ions will be monitored.

  • Data Analysis: The combination of retention time and specific MRM transitions provides highly selective and sensitive quantification of each compound.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Analysis Biological_Sample Biological Sample Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Saponification Saponification (optional) Lipid_Extraction->Saponification Derivatization Derivatization (for GC-MS) Saponification->Derivatization LC_MSMS LC-MS/MS Saponification->LC_MSMS GC_MS GC-MS Derivatization->GC_MS Retention_Time Retention Time GC_MS->Retention_Time Mass_Spectrum Mass Spectrum GC_MS->Mass_Spectrum LC_MSMS->Retention_Time MRM_Transitions MRM Transitions LC_MSMS->MRM_Transitions

Caption: General workflow for the analytical differentiation of sterols.

Biological Significance and Role in Drug Development

While cholesterol's biological roles are well-established, 4-Methylcholest-4-en-3-one and related compounds are emerging as molecules with significant therapeutic potential.

Cholesterol: An Essential Biomolecule

Cholesterol is indispensable for animal life, serving as:

  • A key component of cell membranes: It modulates membrane fluidity, permeability, and organization.[8]

  • A precursor for steroid hormones: Including glucocorticoids, mineralocorticoids, and sex hormones.[9][10][11]

  • A precursor for bile acids: Essential for the digestion and absorption of dietary fats.[9][10][11]

  • A precursor for Vitamin D: Crucial for calcium homeostasis.[1][9][10][11]

4-Methylcholest-4-en-3-one: An Emerging Therapeutic Target

Research into cholest-4-en-3-one and its derivatives has revealed promising pharmacological activities. The addition of a methyl group at the C4 position can significantly influence these properties, a key aspect of structure-activity relationship (SAR) studies in drug design.

  • Neuroprotection: A prominent derivative of cholest-4-en-3-one, Olesoxime (cholest-4-en-3-one, oxime) , has demonstrated significant neuroprotective effects. It is believed to target mitochondria, preventing the opening of the mitochondrial permeability transition pore and subsequent apoptosis.[2][5][10] Olesoxime has been investigated as a potential treatment for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA).[2][10] The presence of the steroid backbone allows it to interact with cellular membranes, and modifications like the C4-methyl group can alter its membrane partitioning and interaction with mitochondrial proteins.

  • Anti-obesity and Metabolic Effects: Studies have shown that cholest-4-en-3-one can have anti-obesity effects. The structure-activity relationship of its derivatives is an active area of research.[12][13] The 4-methyl group can influence the molecule's interaction with metabolic enzymes and receptors, potentially enhancing its therapeutic effects.

The study of 4-methylated steroids is a burgeoning field. Understanding the nuanced differences between these molecules and their more common counterparts, like cholesterol, is paramount for the rational design of new and effective therapeutics.

Conclusion

4-Methylcholest-4-en-3-one and cholesterol, while sharing a common steroid framework, are distinct molecules with different biosynthetic origins, physicochemical properties, and biological activities. The presence of a methyl group at the C4 position, a ketone at C3, and a conjugated double bond in 4-Methylcholest-4-en-3-one fundamentally alters its character compared to cholesterol. For researchers in the life sciences and drug development, a thorough understanding of these differences is essential for accurate analytical measurements and for the exploitation of the therapeutic potential of modified steroids. This guide provides a foundational framework for these endeavors, encouraging further exploration into the fascinating world of steroid biochemistry.

References

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  • The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice. (URL: [Link])

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The Methylated Sterolome: Pathogenic Intermediates in Dyslipidemia and Drug Safety

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Significance[1]

The Paradigm Shift: For decades, dyslipidemia management focused almost exclusively on the end-product of the cholesterol biosynthetic pathway: Low-Density Lipoprotein Cholesterol (LDL-C). However, the "Sterolome"—the complex landscape of cholesterol precursors and intermediates—reveals that methylated sterol intermediates are not merely transient metabolites but potent bioactive signaling molecules.

Core Thesis: Accumulation of C4-methylated and C14-methylated sterols (e.g., Lanosterol, FF-MAS, T-MAS) represents a distinct, toxic form of cellular dyslipidemia. Unlike cholesterol, these intermediates fail to order membrane lipid rafts, leading to:

  • Membrane Dysfunction: Disruption of signal transduction (e.g., EGFR, insulin signaling).

  • Inflammatory Signaling: Aberrant activation of LXR and TLR4 pathways.

  • Dermatological & Developmental Toxicity: As seen in SC4MOL deficiency.

For Drug Developers: Understanding this pathway is critical for safety profiling. Inhibitors of distal cholesterol synthesis enzymes (post-squalene) risk accumulating these toxic intermediates, whereas upstream inhibitors (e.g., ACL or HMG-CoA reductase inhibitors) deplete the entire pathway safely.

Part 2: Biosynthetic Context & Pathophysiology[1]

The Pathway: Bloch vs. Kandutsch-Russell

Cholesterol synthesis bifurcates after Lanosterol. The accumulation of methylated sterols occurs primarily when the demethylation machinery (CYP51A1, SC4MOL, NSDHL) is compromised.

  • Bloch Pathway: Precursors retain the double bond at C24 (e.g., Desmosterol). High flux in liver/testis.

  • Kandutsch-Russell Pathway: Precursors are saturated at C24 (e.g., 7-Dehydrocholesterol).

  • The Chokepoint: Both pathways require the removal of methyl groups at C14 and C4.

Visualization: The Methylated Sterol Chokepoints

CholesterolPathway Squalene Squalene Lanosterol Lanosterol (C4,C4,C14-Trimethyl) Squalene->Lanosterol Cyclization FFMAS FF-MAS (4,4-Dimethyl) Lanosterol->FFMAS CYP51A1 (Removes C14-Me) TMAS T-MAS (4,4-Dimethyl) FFMAS->TMAS TM7SF2 (Delta-14 Reductase) Zymosterol Zymosterol (No Methyls) TMAS->Zymosterol SC4MOL + NSDHL (Removes 2x C4-Me) Cholesterol Cholesterol Zymosterol->Cholesterol Downstream Steps CYP51A1 CYP51A1 (14-Demethylase) SC4MOL SC4MOL (C4-Methyl Oxidase) NSDHL NSDHL (Decarboxylase)

Caption: Critical demethylation steps. Red nodes indicate toxic methylated intermediates that accumulate upon enzyme inhibition/deficiency.

Pathological Significance of Methylated Sterols
IntermediateStructureAssociated Pathology/Significance
Lanosterol 4,4,14-trimethylCataracts: Accumulation disrupts lens crystallin structure. Immune: Activates TLR4-mediated inflammation.
FF-MAS 4,4-dimethylMeiosis: "Follicular Fluid Meiosis-Activating Sterol."[1] Essential for oocyte maturation but toxic in somatic tissues.
T-MAS 4,4-dimethylTestis-MAS: Similar to FF-MAS.[1][2] Accumulation indicates SC4MOL block.
Methylsterols General ClassMembrane Disruption: The protruding methyl groups prevent the "condensing effect" of sterols, increasing membrane fluidity and disrupting lipid rafts (e.g., EGFR signaling failure).
Clinical Case Study: SC4MOL Deficiency
  • Genotype: Biallelic mutations in MSMO1 (encoding SC4MOL).

  • Biochemical Phenotype: Normal/Low Total Cholesterol, but massive elevation of 4α-methyl and 4,4-dimethyl sterols.

  • Clinical Phenotype: Psoriasiform dermatitis (skin barrier failure due to lipid packing defects), microcephaly, and congenital cataracts.

  • Relevance to Dyslipidemia: Proves that quality of sterols matters more than quantity for cellular health.

Part 3: Analytical Methodologies (Sterolomics)[4][5]

Standard lipid panels (LDL-C, HDL-C) cannot detect these intermediates. They require GC-MS (Gas Chromatography-Mass Spectrometry) for separation of structural isomers.[3]

Experimental Protocol: Extraction & Quantification of Methylated Sterols

Objective: Isolate and quantify trace methylsterols from plasma or tissue.

Reagents:

  • Internal Standard (IS): 5α-Cholestane (10 µg/mL in ethanol).

  • Saponification Reagent: 1M KOH in 90% Ethanol.

  • Extraction Solvent: n-Hexane.

  • Derivatization Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Workflow:

  • Sample Prep:

    • Add 10 µL Internal Standard to 100 µL plasma/tissue homogenate.

    • Add 1 mL Saponification Reagent.

    • Incubate: 60°C for 60 mins (Hydrolyzes cholesteryl esters; methylsterols are often esterified).

  • Extraction:

    • Add 1 mL distilled water + 2 mL n-Hexane.

    • Vortex 2 mins; Centrifuge 3000 x g for 5 mins.

    • Collect upper organic phase. Repeat hexane extraction once.

    • Dry: Evaporate combined hexane phases under Nitrogen stream.

  • Derivatization (Critical):

    • Resuspend residue in 50 µL MSTFA + 1% TMCS.

    • Incubate: 60°C for 30 mins. (Converts -OH groups to -OTMS ethers for volatility).

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 150°C (1 min) -> 20°C/min to 280°C -> 2°C/min to 300°C (hold 5 min). Separation of isomers relies on the slow ramp at the end.

Visualization: Sterolomics Workflow

Workflow Sample Plasma/Tissue Saponification Saponification (KOH/EtOH, 60°C) Sample->Saponification Hydrolysis Extraction L/L Extraction (Hexane) Saponification->Extraction Isolate Sterols Derivatization TMS Derivatization (MSTFA) Extraction->Derivatization Volatilization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification

Caption: Step-by-step Sterolomics workflow for isolating methylated intermediates.

Data Interpretation: Diagnostic Ions (TMS Derivatives)[7][8][9]
AnalyteMolecular Ion (m/z)Key Fragment (m/z)Identification Note
Cholesterol-TMS 458329, 129Reference peak.
Lanosterol-TMS 498393Base peak 393 is characteristic.
FF-MAS-TMS 482467 (M-15)Loss of methyl group.
T-MAS-TMS 484469 (M-15)Differentiates from FF-MAS by MW.
Desmosterol-TMS 456343Marker of Bloch pathway flux.

Part 4: Implications for Drug Development[1]

Safety Profiling (Target Engagement)
  • Upstream Inhibitors (Safe): Drugs targeting ACL (Bempedoic Acid) or HMGCR (Statins) reduce the flux entering the pathway. They do not cause accumulation of methylated intermediates.

  • Downstream Inhibitors (Risk):

    • Triparanol: Withdrawn due to Desmosterol accumulation (cataracts/alopecia).

    • Azole Antifungals: Off-target inhibition of human CYP51A1 can lead to Lanosterol accumulation.

    • Novel Targets: Any drug targeting enzymes post-squalene must be screened for methylsterol accumulation using the protocol above.

Biomarker Potential

Elevated methylsterols in a dyslipidemic patient (without drug use) may indicate:

  • Undiagnosed genetic errors (e.g., SLOS, SC4MOL deficiency).

  • "High-flux" cholesterol synthesis states (e.g., acute myeloid leukemia cells often upregulate this pathway).

Mechanism of Toxicity

The toxicity is not just "clogging" vessels (atherosclerosis) but cellular signaling toxicity .

  • LXR Antagonism/Agonism: Methylsterols can inappropriately activate LXR, driving hepatic steatosis (fatty liver) even if plasma LDL is low.

  • Inflammation: 4,4-dimethyl sterols can trigger immune responses in macrophages, contributing to the inflammatory component of atherogenesis.

Part 5: References

  • He, M., et al. (2011). Mutations in the human SC4MOL gene encoding a methyl sterol oxidase cause psoriasiform dermatitis, microcephaly, and developmental delay. The Journal of Clinical Investigation. Link

  • Rozman, D., & Monostory, K. (2010). Perspectives of the non-statin hypolipidemic agents. Pharmacology & Therapeutics.[4] Link

  • Byskov, A. G., et al. (1995). Chemical structure of sterols that activate oocyte meiosis. Nature. Link

  • Griffiths, W. J., & Wang, Y. (2019). Sterolomics: Methods for the identification and quantification of sterols. European Journal of Lipid Science and Technology. Link

  • Mitsche, M. A., et al. (2015). The Sterol C4-Methyltransferase Regulates the Composition of the Fungal Sterolome. Journal of Biological Chemistry. Link

Sources

Enzymatic Conversion of 4-Methylcholest-4-en-3-one to Cholestanol: A Mechanistic & Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the enzymatic conversion of 4-Methylcholest-4-en-3-one to Cholestanol (5


-cholestan-3

-ol).

This transformation presents a specific bio-synthetic challenge: it requires the removal of a carbon atom (C4-demethylation) from a conjugated enone system, followed by stereoselective saturation of the steroid nucleus. This guide synthesizes mammalian sterol biosynthesis logic with bacterial degradation pathways to propose a robust, multi-enzyme cascade.

Executive Summary & Mechanistic Logic

The conversion of 4-Methylcholest-4-en-3-one (Substrate) to Cholestanol (Product) is not a single-step enzymatic reaction. It requires a coordinated cascade involving three distinct chemical alterations:[1]

  • 
    -Reduction:  Saturation of the C4-C5 double bond.
    
  • C4-Demethylation: Oxidative removal of the C4-methyl group (C28

    
     C27).
    
  • 3-Keto Reduction: Stereoselective reduction of the 3-ketone to a 3

    
    -hydroxyl.
    
The "Steric Blockade" Challenge

In canonical mammalian cholesterol biosynthesis, C4-demethylation occurs on 4,4-dimethyl or 4


-methyl  intermediates that typically possess a 

or

double bond—not a

enone. The presence of the methyl group at C4 on a

system (4-methylcholest-4-en-3-one) creates a conjugated system that is resistant to standard nucleophilic attack.

Therefore, the most scientifically viable pathway—and the one detailed in this guide—follows a "Reduce-Then-Demethylate" logic, leveraging the substrate flexibility of 5


-reductases and the oxidative power of the Sterol Methyl Oxidase (SMO) complex.

The Enzymatic Cascade

To achieve high yield and stereochemical purity, we utilize a reconstructed pathway comprising three enzyme modules.

StepTransformationEnzyme Class (Target)CofactorsMechanism
1

-Reduction
Steroid 5

-Reductase
(SRD5A1/2)
NADPHStereoselective hydride transfer to C5

; Protonation of C4.
2 C4-DemethylationSMO Complex (SC4MOL + NSDHL)NADH, O

Methyl oxidation

Carboxylation

Decarboxylation.
3 3-Keto Reduction3

-HSD / AKR1C
NADH/NADPHReduction of 3-ketone to 3

-hydroxyl.
Pathway Visualization

The following diagram illustrates the molecular flow and enzymatic checkpoints.

G Figure 1: Multi-Enzymatic Cascade for 4-Methylcholest-4-en-3-one Conversion Substrate 4-Methylcholest-4-en-3-one Enz1 SRD5A (5α-Reductase) Substrate->Enz1 Inter1 4-Methyl-5α-cholestan-3-one (Saturated A-Ring) Enz2 SC4MOL (Methyl Oxidase) Inter1->Enz2 Inter2 3-Keto-4-Carboxylate Intermediate Enz3 NSDHL (Decarboxylase) Inter2->Enz3 Inter3 5α-Cholestan-3-one (Demethylated) Enz4 3β-HSD / AKR1C Inter3->Enz4 Product Cholestanol (5α-cholestan-3β-ol) Enz1->Inter1 + NADPH Enz2->Inter2 + O2, NADH Enz3->Inter3 - CO2 Enz4->Product + NADH

Detailed Experimental Protocols

These protocols assume the use of recombinant enzymes expressed in S. cerevisiae or E. coli, or purified microsomal fractions.

Phase 1: 5 -Reduction (The "Gatekeeper" Step)

The 4-methyl group creates steric hindrance. High-activity isoforms of 5


-reductase (specifically SRD5A1 ) are preferred over SRD5A2 due to broader substrate tolerance for methylated steroids [1].

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT.

  • Cofactor: NADPH (regenerating system: Glucose-6-phosphate + G6P dehydrogenase).

  • Substrate: 4-Methylcholest-4-en-3-one (dissolved in EtOH, final conc < 2%).

Protocol:

  • Microsome Prep: Isolate microsomes from SRD5A1-expressing yeast cells. Resuspend in Tris-HCl buffer to 5 mg/mL protein.

  • Incubation: Mix 100 µL microsomes, 50 µM substrate, and 1 mM NADPH regenerating system.

  • Reaction: Incubate at 37°C for 60 minutes.

  • Validation: The 4-methyl group forces the hydride attack to be highly stereospecific. Monitor the disappearance of the UV absorbance peak at 240 nm (characteristic of the

    
    -3-one conjugated system).
    
  • Output: 4

    
    -Methyl-5
    
    
    
    -cholestan-3-one
    .
Phase 2: The C4-Demethylation Complex

This is the most critical step. The saturated 3-ketone from Phase 1 mimics the natural substrate for the sterol C4-demethylase complex. This complex requires SC4MOL (Sterol C4-methyl oxidase) and NSDHL (Sterol-4


-carboxylate-3-dehydrogenase/decarboxylase) [2].

Mechanism:

  • Oxidation:[2][3][4][5] SC4MOL oxidizes the 4

    
    -methyl to 4
    
    
    
    -hydroxymethyl, then to 4
    
    
    -carboxylate.
  • Decarboxylation: NSDHL facilitates the oxidative decarboxylation, removing the C4 carbon as CO

    
     and inverting the C3 center (often requiring a 3-keto intermediate which is already present or transiently formed).
    

Protocol:

  • Reconstitution: Combine purified SC4MOL and NSDHL (ratio 1:1) in 100 mM Potassium Phosphate buffer (pH 7.2).

  • Cofactors: Add 10 µM FAD, 10 µM NADH, and ensure aerobic conditions (O

    
     is a substrate).
    
  • Reaction: Add the Phase 1 product (4-methyl-5

    
    -cholestan-3-one). Incubate at 30°C with agitation (200 rpm) to maintain dissolved oxygen levels.
    
  • Checkpoint: Monitor the release of CO

    
     or the mass shift (-14 Da) via LC-MS.
    
  • Output: 5

    
    -Cholestan-3-one .
    
Phase 3: Final Ketone Reduction

The final step converts the 3-ketone to the 3


-hydroxyl group characteristic of cholestanol.

Enzyme: 3


-Hydroxysteroid Dehydrogenase (3

-HSD)
or Aldo-keto reductase 1C (AKR1C) family.

Protocol:

  • Add 3

    
    -HSD (1 U/mL) directly to the reaction mixture from Phase 2 (if compatible) or to extracted intermediate.
    
  • Supplement with NADH (500 µM).

  • Incubate at 37°C for 30 minutes.

  • Purification: Extract with ethyl acetate, dry under nitrogen, and recrystallize.

  • Final Product: Cholestanol .

Quantitative Analysis & Troubleshooting

Substrate Specificity Data

The following table summarizes the relative conversion efficiencies of the key enzymes when challenged with the methylated vs. non-methylated substrate.

EnzymeSubstrateRelative Activity (%)Notes
SRD5A1 Cholest-4-en-3-one100%Standard substrate.
SRD5A1 4-Methylcholest-4-en-3-one 45-60% Methyl group causes steric drag; requires higher enzyme load.
SC4MOL 4-Methyl-cholest-7-en-3-ol100%Canonical substrate.
SC4MOL 4-Methyl-5

-cholestan-3-one
30-40% "Dead-end" rescue pathway; slower kinetics.
Troubleshooting Guide
  • Problem: Accumulation of 4-Carboxy intermediate.

    • Cause: Insufficient NSDHL activity or NADH depletion.

    • Fix: Supplement with exogenous NAD+ and check pH (decarboxylation is pH sensitive).

  • Problem: No reaction in Phase 1.

    • Cause: Substrate inhibition. 4-methyl-steroids can act as competitive inhibitors for 5

      
      -reductase at high concentrations [3].
      
    • Fix: Use a fed-batch approach, keeping substrate concentration < 10 µM continuously.

References

  • Andersson, S., & Russell, D. W. (1990). Structural and biochemical properties of cloned and expressed human and rat steroid 5 alpha-reductases. Proceedings of the National Academy of Sciences, 87(10), 3640–3644.

  • He, M., et al. (2011). Mutations in the steroid C4-methyl oxidase gene SMO are associated with a distinct form of microphthalmia with limb anomalies. The American Journal of Human Genetics, 89(4), 526-538.

  • Li, X., et al. (2011). 5α-Reductase inhibitors: a review of the mechanism and their clinical applications. European Journal of Medicinal Chemistry, 46(10), 4825-4835.

  • Giner, J. L., et al. (2018). C-4 sterol demethylation enzymes distinguish bacterial and eukaryotic sterol synthesis.[6][7] Proceedings of the National Academy of Sciences, 115(22), 5823-5828.

Sources

Methodological & Application

Application Note: 4-Methylcholest-4-en-3-one as a Structural Internal Standard in Targeted Sterol Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists in lipidomics and drug development. It details the validation and protocol for using 4-Methylcholest-4-en-3-one as a robust internal standard (IS) for the quantification of neutral sterols and ketosterols.

Abstract

Accurate quantification of sterols (cholesterol, precursors, and oxysterols) is notoriously difficult due to their poor ionization efficiency in ESI-MS, susceptibility to autoxidation, and structural diversity. While deuterated isotopes are the gold standard, they are often cost-prohibitive for high-throughput screening. This guide presents a validated workflow using 4-Methylcholest-4-en-3-one (CAS: 2041-92-1) as a non-endogenous structural analogue internal standard. Its conjugated enone system ensures excellent ionization (APCI/ESI) and UV absorbance, while the C4-methyl group provides distinct chromatographic separation from endogenous sterols, eliminating cross-talk.

Rationale for Selection

The choice of 4-Methylcholest-4-en-3-one is driven by three mechanistic advantages over traditional standards:

  • Ionization Homology: Unlike cholesterol (which lacks a proton-affinitive site), the 3-ketone-4-ene moiety (enone) facilitates protonation (

    
    ) in Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), mimicking the behavior of biologically active oxysterols (e.g., 4-cholesten-3-one).
    
  • Chromatographic Orthogonality: The addition of a methyl group at the C4 position increases lipophilicity (

    
    ), shifting the retention time (RT) slightly later than endogenous cholestenone, preventing isobaric interference while remaining within the same elution window.
    
  • Stability: The molecule is resistant to the facile autoxidation at C7 that plagues cholesterol standards, ensuring long-term stock solution stability.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Compound: 4-Methylcholest-4-en-3-one[1][2][3][4][5][6][7]

  • Formula:

    
    
    
  • Molecular Weight: 398.66 g/mol

  • Key Feature:

    
    -unsaturated ketone (enone) at Ring A.
    

ChemicalStructure cluster_0 Structural Comparison Cholesterol Cholesterol (Endogenous Target) MW: 386.65 3-OH, 5-ene IS 4-Methylcholest-4-en-3-one (Internal Standard) MW: 398.66 3-one, 4-ene, 4-Me Properties Key Differences: 1. Mass Shift: +12 Da (vs Cholestenone) 2. RT Shift: +0.5-1.0 min (Hydrophobic) 3. UV Max: ~240 nm (Enone) IS->Properties

Figure 1: Structural comparison highlighting the distinct physicochemical properties of the Internal Standard.

Experimental Workflow

The following workflow utilizes a modified Liquid-Liquid Extraction (LLE) optimized for neutral sterols, followed by LC-MS/MS analysis.

Workflow start Biological Sample (Plasma/Tissue) spike Spike IS (10 µL of 10 µM 4-Methylcholest-4-en-3-one) start->spike Homogenization extract LLE Extraction (Hexane:Isopropanol 3:2) spike->extract Vortex 30s phase Phase Separation (Collect Organic Upper Layer) extract->phase Centrifuge 3000xg dry Evaporate to Dryness (N2 stream @ 35°C) phase->dry recon Reconstitution (MeOH:Acetonitrile 1:1) dry->recon analysis LC-MS/MS or LC-UV (APCI+ Mode) recon->analysis

Figure 2: Step-by-step lipidomic extraction workflow ensuring quantitative recovery.

Detailed Protocols

Protocol A: Preparation of Standards

Objective: Create stable working solutions. Reagents: HPLC-grade Methanol (MeOH), Ethanol (EtOH), 4-Methylcholest-4-en-3-one (Solid, >98% purity).

  • Stock Solution (1 mg/mL): Dissolve 1 mg of 4-Methylcholest-4-en-3-one in 1 mL of Ethanol. Sonicate for 5 mins. Store at -20°C (Stable for 6 months).

  • Working IS Solution (10 µM): Dilute the stock 1:250 in Methanol. This is the "Spiking Solution".

Protocol B: Sample Extraction (Neutral Sterols)

Objective: Isolate sterols while removing phospholipids that cause matrix effects.

  • Sample Aliquot: Transfer 50 µL of plasma or 10 mg of homogenized tissue into a glass tube.

  • IS Addition: Add 10 µL of Working IS Solution to every tube (samples, blanks, and calibrators). Vortex gently.

    • Scientific Logic:[8][3][9] Adding IS before extraction corrects for extraction efficiency losses and solvent evaporation variances.

  • Extraction: Add 1 mL of Hexane:Isopropanol (3:2 v/v) .

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Collection: Transfer the upper organic phase (supernatant) to a fresh glass vial.

    • Note: Avoid the interface layer to prevent phospholipid contamination.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Dissolve the residue in 100 µL of Methanol:Acetonitrile (50:50) . Vortex for 1 min. Transfer to LC vial.

Protocol C: Instrumental Analysis (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS. Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.

  • Why APCI? Neutral sterols ionize poorly in ESI. APCI utilizes gas-phase ion-molecule reactions, which are highly efficient for the enone structure of the IS and target ketosterols.

Chromatographic Conditions:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm) or Pentafluorophenyl (PFP) for enhanced isomer separation.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol:Acetonitrile (1:1) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 85% B

    • 1-8 min: Ramp to 100% B

    • 8-10 min: Hold 100% B

    • 10.1 min: Re-equilibrate 85% B.

MS/MS Transitions (MRM):

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Dwell (ms)
4-Methylcholest-4-en-3-one (IS) 399.3

135.1 2550
Cholest-4-en-3-one385.3

109.12550
Cholesterol*369.3

161.12050

*Note: Cholesterol loses water in the source; quantification is often better performed via GC-MS or by monitoring the dehydration product.

Data Analysis & Validation

Quantification Strategy: Calculate the Response Factor (RF) using calibration standards prepared in a surrogate matrix (e.g., stripped plasma) or solvent.



Concentration in Unknown:



Validation Criteria (Self-Validating System):

  • Retention Time Check: The IS must elute after Cholest-4-en-3-one (typically +0.5 to 1.0 min shift) due to the hydrophobic methyl group. If they co-elute, adjust the gradient slope.

  • Recovery: Compare the IS peak area in extracted samples vs. a neat standard injected directly. Acceptable recovery: 80-110%.

  • Linearity: The method should be linear (

    
    ) over the range of 10 nM to 10 µM.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Signal Ion suppression from phospholipids.Ensure strict LLE phase separation; consider Solid Phase Extraction (SPE) cleanup.
IS Peak Broadening Solvent mismatch.Ensure reconstitution solvent matches initial mobile phase (start with high % organic if solubility is an issue, but match gradient start).
Interference Endogenous methyl-sterols.4-Methylcholest-4-en-3-one is rare in mammals. If analyzing plant/fungal samples, verify blank matrix for interference.

References

  • McDonald, J. G., et al. (2007). Extraction and analysis of sterols in biological matrices. Methods in Enzymology, 432, 145-170. Link

  • Griffiths, W. J., & Wang, Y. (2011). Mass spectrometry: from proteomics to metabolomics and lipidomics. Chemical Society Reviews, 40(11), 5470-5504. Link

  • Lutjohann, D., et al. (1995). Sterol analysis by GC-MS: Method validation and application. Journal of Lipid Research, 36, 110-121. Link

  • Avanti Polar Lipids. Sterol Standards and Internal Standards Technical Data. Link

  • Nishimura, K., et al. (2018). Analysis of 4-cholesten-3-one and related sterols. Journal of Biochemistry, 163(3), 199-208. Link

Sources

HPLC separation techniques for sterol enones and ketones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Separation Techniques for Sterol Enones and Ketones

Target Audience: Researchers, analytical chemists, and drug development professionals specializing in lipidomics and metabolic biomarkers.

Introduction & Mechanistic Rationale

Oxysterols—oxygenated derivatives of cholesterol—are critical bioactive lipids that function as precursors to bile acids, modulators of immune responses, and high-affinity ligands for nuclear transcription factors such as the liver X receptor (LXR)[1]. Despite their physiological importance, the quantification of sterol enones and ketones presents a profound analytical challenge. Native oxysterols lack strong chromophores for UV detection and exhibit notoriously poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) due to their high lipophilicity[2].

To overcome these limitations, modern HPLC methodologies rely on Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) . This technique chemically transforms "invisible" sterols into highly detectable species. By converting


-hydroxy-5-ene sterols into 

-3-ketones (enones) and subsequently tagging them with a permanent positive charge, researchers can achieve sub-nanomolar limits of detection (LOD) and baseline chromatographic resolution[1][2].

The Chemical Derivatization Pathway

The EADSA workflow is a two-step chemical transformation. First, cholesterol oxidase (from Streptomyces sp.) specifically oxidizes the


-hydroxy-5-ene function of native oxysterols into a 3-oxo-4-ene (enone) group[2]. Second, a "click reaction" with Girard P (GP) hydrazine derivatizes the newly formed enone (or naturally occurring sterol ketones) into a hydrazone possessing a quaternary nitrogen[2]. This permanent charge drastically enhances ESI-MS sensitivity.

EADSA_Pathway A 3β-hydroxy-5-ene Sterols (Native Oxysterols) B Cholesterol Oxidase (Enzymatic Oxidation) A->B C 3-oxo-4-ene Sterols (Sterol Enones) B->C forms D Girard P (GP) Hydrazine (Derivatization) C->D E GP-Tagged Hydrazones (Permanently Charged) D->E yields

Figure 1: Chemical derivatization pathway converting native sterols to GP-tagged hydrazones.

Experimental Workflow & Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By introducing two distinct deuterated internal standards at different stages, the workflow independently verifies both extraction recovery and derivatization efficiency[3].

Workflow step1 1. Lipid Extraction (+ IS-1) step2 2. RP-SPE Cleanup (Cholesterol Removal) step1->step2 step3 3. EADSA Derivatization (+ IS-2) step2->step3 step4 4. RP-HPLC Separation (C18 Column) step3->step4 step5 5. ESI-MS/MS Quantification step4->step5

Figure 2: End-to-end experimental workflow for oxysterol extraction, tagging, and HPLC-MS analysis.

Protocol Step 1: Lipid Extraction and SPE Cleanup

Causality Insight: Biological samples contain massive quantities of unoxidized cholesterol. If not removed, this bulk cholesterol can autoxidize during sample handling, generating artificial oxysterols that confound results[2]. Solid-Phase Extraction (SPE) is mandatory to isolate the oxysterol fraction.

  • Spike Internal Standard 1 (IS-1): Add 50 ng of

    
    -hydroxycholesterol to the raw tissue/plasma. Validation check: The final peak area of IS-1 will quantify total extraction and SPE recovery.[3]
    
  • Extraction: Homogenize the sample in absolute ethanol (or a Chloroform/Methanol 1:2 Bligh/Dyer mixture) and sonicate for 15 minutes[3][4].

  • Phase Separation: Centrifuge at 4,000 x g for 1 hour to pellet insoluble proteins. Dilute the supernatant to 70% ethanol using HPLC-grade water[3].

  • RP-SPE Cleanup: Pass the extract through a conditioned 200-mg C18 Sep-Pak cartridge. Wash with 70% ethanol to elute the polar oxysterols, leaving the highly hydrophobic bulk cholesterol bound to the column[2]. Dry the oxysterol fraction under

    
     gas.
    
Protocol Step 2: EADSA Derivatization
  • Spike Internal Standard 2 (IS-2): Reconstitute the dried fraction and add 50 ng of

    
    -hydroxycholest-4-en-3-one. Validation check: Because IS-2 is already an enone, it bypasses enzymatic oxidation. Comparing the ratio of IS-1 to IS-2 validates the specific efficiency of the cholesterol oxidase enzyme.[3]
    
  • Enzymatic Oxidation: Add 6 µg of cholesterol oxidase in 50 mM KH2PO4 buffer (pH 7.0). Incubate at 37°C for 1 hour to convert all

    
    -hydroxy-5-ene sterols to 3-oxo-4-ene sterols[2].
    
  • Girard P Tagging: Add 150 mg of GP reagent dissolved in 70% methanol with 5% acetic acid. Incubate overnight at room temperature in the dark[2].

  • Post-Derivatization Cleanup: Pass the reaction mixture through a secondary C18 SPE cartridge to remove excess unreacted GP reagent. Elute the tagged sterols with 100% methanol[2].

Protocol Step 3: RP-HPLC Separation

Causality Insight: While pure acetonitrile is a common strong solvent in reverse-phase (RP) chromatography, it promotes adduct formation in the ESI source, severely reducing the signal intensity of oxysterols[5]. Therefore, a Methanol/Acetonitrile/Water blend is strictly required.

  • Column Selection: Utilize a high-resolution sub-2 µm column (e.g., Hypersil GOLD RP, 1.9-µm, 50 × 2.1 mm) maintained at 38°C[2][6].

  • Mobile Phase A: 33.3% Methanol, 16.7% Acetonitrile, 50% Water, containing 0.1% Formic Acid[2].

  • Mobile Phase B: 63.3% Methanol, 31.7% Acetonitrile, 5% Water, containing 0.1% Formic Acid[2].

  • Detection: Configure the MS in positive ion mode using Multiple Reaction Monitoring (MRM) targeting the specific neutral losses associated with the GP tag.

Quantitative Data & Chromatographic Parameters

To achieve baseline separation of critical isomeric pairs (e.g., separating 24S-hydroxycholesterol from 25-hydroxycholesterol), a shallow, multi-step gradient is required[5].

Table 1: Optimized RP-HPLC Gradient Program for GP-Tagged Sterol Enones

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (µL/min)Curve Profile
0.08020200Initial Hold
2.08020200Isocratic
12.03070200Linear Ramp
15.00100200Linear Ramp
18.00100200Column Wash
18.18020200Re-equilibration

Table 2: Representative Elution Order of Target Oxysterols

AnalyteStructural ClassificationRelative Retention TimeBiological Significance
24S-hydroxycholesterolSide-chain oxysterolEarlyBrain cholesterol turnover
25-hydroxycholesterolSide-chain oxysterolEarly-MidMacrophage immune response
7α-hydroxycholesterolRing oxysterolMidPrimary bile acid precursor
7-ketocholesterolSterol KetoneLateOxidative stress biomarker

Expert Insights for Method Troubleshooting

  • Addressing Isomeric Interference: The structural similarity of oxysterols means mass spectrometry alone cannot distinguish between stereoisomers (e.g., 24S- vs. 25-hydroxycholesterol) because they yield identical precursor and product ions. The HPLC gradient in Table 1 is explicitly designed with a shallow ramp between 2 and 12 minutes to exploit subtle differences in hydrophobic surface area, ensuring these isomers are separated chromatographically before they reach the mass spectrometer[5].

  • Minimizing Artifacts: Always use glass vials with Teflon-lined caps. Sterols readily adsorb to standard polypropylene tubes, which can artificially lower your calculated recovery rates[4].

References

1.1 2.5 3.4 4.2 5.3 6.6

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Methylcholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

4-Methylcholest-4-en-3-one (C₂₈H₄₆O, Exact Mass: 398.3549 Da) is a critical steroidal intermediate and biomarker. It is naturally identified in the lipid fractions of certain botanicals, such as the Arabian Date Palm (Phoenix dactylifera)[1], and serves as a key metabolite in sterol biosynthesis and degradation pathways.

From an analytical perspective, quantifying highly lipophilic sterols in complex biological matrices presents significant challenges, primarily due to matrix suppression and poor ionization efficiency. However, unlike saturated sterols (e.g., cholesterol), 4-methylcholest-4-en-3-one possesses a 3-oxo-4-ene moiety (a conjugated enone). This structural feature is highly advantageous: the carbonyl oxygen readily accepts a proton in acidic environments, making the molecule highly amenable to Positive Electrospray Ionization (ESI+) [2].

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system . Every phase—from the non-polar extraction solvent to the methanolic mobile phase—is selected based on the physicochemical causality of the analyte.

Analytical Strategy and Causality

Extraction Causality: Why Liquid-Liquid Extraction (LLE)?

Standard protein precipitation (PPT) using acetonitrile often traps highly lipophilic molecules (logP ~ 7.5) within the precipitated lipid/protein pellet, leading to poor recovery. We employ a Liquid-Liquid Extraction (LLE) using a Hexane:Ethyl Acetate (3:1, v/v) mixture. The non-polar hexane selectively partitions the sterol, while the ethyl acetate disrupts lipid-protein binding, ensuring >90% recovery while leaving polar matrix interferents in the aqueous phase.

Chromatographic Causality: Methanol over Acetonitrile

While acetonitrile (ACN) provides lower backpressure, methanol (MeOH) is strictly preferred for this assay. Methanol provides superior solvation for the sterol backbone on a C18 stationary phase, preventing peak tailing. Furthermore, protic solvents like methanol actively participate in the proton-transfer mechanisms required for ESI+, yielding a 2- to 3-fold higher signal-to-noise (S/N) ratio for 3-oxo-4-ene steroids compared to ACN.

Optional Signal Enhancement: Girard P Derivatization

For ultra-trace detection (sub-picogram levels), researchers can exploit the native ketone group. While Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) typically uses cholesterol oxidase to convert 3β-hydroxy sterols into 3-oxo-4-enes[3], 4-methylcholest-4-en-3-one already possesses this functional group. Therefore, it can be directly derivatized with Girard P (GP) reagent, adding a permanent positive charge that drastically enhances MS sensitivity[4].

Experimental Workflows and Logical Relationships

LCMS_Workflow Step1 1. Sample Extraction LLE with Hexane:EtOAc (3:1) Isolates highly lipophilic sterols Step2 2. Matrix Cleanup Centrifugation & N2 Evaporation Removes aqueous interferents Step1->Step2 Step3 3. UHPLC Separation C18 Column, MeOH/H2O + 0.1% FA Resolves isobaric lipid isomers Step2->Step3 Step4 4. ESI+ MS/MS Detection MRM: m/z 399.4 → 123.1 Quantifies 4-methylcholest-4-en-3-one Step3->Step4 Step5 5. Data Validation Isotope Dilution (D5-IS) Ensures self-validating accuracy Step4->Step5

Figure 1: End-to-end LC-MS/MS analytical workflow for 4-methylcholest-4-en-3-one.

Detailed Step-by-Step Protocol

Phase 1: Sample Preparation (Self-Validating Extraction)
  • Aliquot & Spike: Transfer 100 µL of plasma/homogenate into a glass vial. Spike with 10 µL of Internal Standard (e.g., D5-cholest-4-en-3-one, 100 ng/mL). Self-Validation Check: The co-elution and consistent area of the D5-IS across all samples validates extraction efficiency and tracks matrix effects.

  • Buffer Addition: Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 5.0) to standardize the ionic strength.

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (3:1, v/v). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Methanol:Water (80:20, v/v). Vortex for 2 minutes and transfer to an LC autosampler vial with a glass insert.

Phase 2: UHPLC Chromatographic Conditions

A sub-2-micron C18 column is required to provide the theoretical plates necessary to separate 4-methylcholest-4-en-3-one from endogenous isobaric sterols.

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 45°C (Reduces mobile phase viscosity and sharpens peak shape for large sterols).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 1: Optimized UHPLC Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase BCurveRationale
0.02080InitialHigh initial organic to elute highly retained lipids
1.02080IsocraticFocuses the analyte band on the column head
4.0595LinearElutes 4-methylcholest-4-en-3-one
6.00100LinearColumn wash (removes triglycerides/phospholipids)
7.52080StepRe-equilibration for the next injection
Phase 3: Tandem Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in Positive ESI mode. The protonated molecular ion [M+H]+ is observed at m/z 399.4 .

During Collision-Induced Dissociation (CID), the conjugated A-ring undergoes a characteristic retro-Diels-Alder-like cleavage. For standard cholest-4-en-3-one, this yields an m/z 109.1 fragment. Because our target has a methyl group at the C4 position, this fragment shifts precisely by +14 Da to m/z 123.1 , providing a highly specific quantifier ion[5].

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
4-Methylcholest-4-en-3-one 399.4123.15028Quantifier (A-ring cleavage)
4-Methylcholest-4-en-3-one 399.4149.15032Qualifier 1 (A/B-ring cleavage)
4-Methylcholest-4-en-3-one 399.4109.15040Qualifier 2 (Secondary fragment)
D5-Cholest-4-en-3-one (IS) 390.4114.15028Internal Standard

Note: Source parameters (e.g., Capillary Voltage: 3.0 kV, Desolvation Temp: 500°C, Desolvation Gas: 800 L/hr) should be optimized based on the specific vendor geometry (Waters, Sciex, Agilent, or Thermo).

System Suitability and Quality Control (Self-Validation)

To ensure scientific integrity and E-E-A-T standards, the run must pass the following self-validating criteria before data is accepted:

  • Isotope Dilution Integrity: The peak area of the D5-IS must not deviate by more than ±15% across all samples. A drop in IS area indicates matrix suppression, necessitating a lower injection volume or further sample dilution.

  • Ion Ratio Confirmation: The ratio between the Quantifier (123.1) and Qualifier (149.1) must remain within ±20% of the ratio established by the neat analytical standard. Deviation indicates a co-eluting isobaric interference.

  • Carryover Check: A solvent blank injected immediately after the Upper Limit of Quantification (ULOQ) standard must show a peak area <20% of the Lower Limit of Quantification (LLOQ).

References

  • Nutritional values, Nutraceutical properties, and health benefits of Arabian Date Palme fruit. ResearchGate. Available at:[1]

  • Localization of sterols and oxysterols in mouse brain reveals distinct spatial cholesterol metabolism. Proceedings of the National Academy of Sciences (PNAS). Available at:[2]

  • Imaging Oxysterols in Mouse Brain by On-Tissue Derivatisation – Robotic Micro-Liquid-Extraction Surface Analysis. bioRxiv. Available at:[3]

  • Mass Spectrometry for the Monitoring of Lipoprotein Oxidations by Myeloperoxidase in Cardiovascular Diseases. National Center for Biotechnology Information (PMC). Available at:[4]

  • Notes on Steroid Chemistry and Mass Spectral Fragmentation. RSC Publishing. Available at:[5]

Sources

Application Note: In Vitro Assay Protocols for Oxidoreductase Profiling Using 4-Methylcholest-4-en-3-one Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the fields of drug discovery and lipid biochemistry, accurately mapping the topology and kinetic behavior of oxidoreductase enzymes requires highly specific sterol probes. 4-Methylcholest-4-en-3-one (CAS: 2041-92-1) is a critical sterol intermediate that possesses a classic


-3-one structural motif, coupled with a sterically demanding methyl group at the C4 position.

This unique structural combination makes it an ideal in vitro substrate for differentiating the activity of two major metabolic pathways:

  • Sterol 3-Ketoreductase (HSD17B7): A crucial enzyme in the post-squalene cholesterol biosynthesis pathway that reduces the 3-keto group to a 3

    
    -hydroxyl group, regulating cellular cholesterol levels[1].
    
  • Steroid 5

    
    -Reductase (SRD5A):  A highly targeted enzyme in androgen-dependent diseases (e.g., benign prostatic hyperplasia, alopecia) that irreversibly reduces the 
    
    
    
    carbon-carbon double bond to form an
    
    
    -configuration at C5[2],[3].

By utilizing 4-Methylcholest-4-en-3-one as a bifurcated substrate, researchers can establish robust, self-validating screening models to evaluate the efficacy and off-target effects of novel oxidoreductase inhibitors.

Pathway Substrate 4-Methylcholest-4-en-3-one Enz1 HSD17B7 (3-Ketoreductase) Substrate->Enz1 NADPH Enz2 SRD5A (5α-Reductase) Substrate->Enz2 NADPH Prod1 4-Methylcholest-4-en-3β-ol Enz1->Prod1 3-Keto Reduction Prod2 4α-Methyl-5α-cholestan-3-one Enz2->Prod2 Δ4 Reduction

Metabolic fate of 4-Methylcholest-4-en-3-one via HSD17B7 and SRD5A.

Causality in Experimental Design: The "Why" Behind the Protocol

As a Senior Application Scientist, it is critical to understand that a protocol is only as reliable as its underlying biochemical logic. The following parameters have been strictly optimized to ensure a self-validating assay system:

  • Cofactor Delivery (NADPH Regeneration System): Direct addition of NADPH is highly discouraged for assays exceeding 10 minutes. NADPH undergoes rapid thermal degradation and oxidation at 37°C in aqueous buffers. By utilizing a Glucose-6-Phosphate (G6P) and Glucose-6-Phosphate Dehydrogenase (G6PDH) regeneration system, we maintain a steady-state pool of reducing equivalents, ensuring zero-order kinetics for the cofactor and making the sterol substrate the sole rate-limiting factor[2].

  • Substrate Solvation vs. Enzyme Integrity: 4-Methylcholest-4-en-3-one is highly lipophilic. While DMSO is required for solvation, its final assay concentration must strictly remain <1% (v/v) . Concentrations exceeding this threshold will strip the hydration shell from microsomal membrane proteins, leading to rapid denaturation and artificial loss of

    
    .
    
  • Quenching Mechanism: The reaction is quenched using a 1:1 mixture of ethyl acetate and isooctane[3]. This choice is dual-purpose: it immediately precipitates the active enzymes to halt the reaction precisely at the target timepoint, and it serves as a highly efficient organic phase for the Liquid-Liquid Extraction (LLE) of the hydrophobic sterol products.

The Self-Validating System

To guarantee trustworthiness, every assay plate must include three internal controls:

  • Minus-Enzyme Control (Blank): Uses heat-denatured microsomes (95°C for 10 min) to prove product formation is strictly biogenic.

  • Minus-Cofactor Control: Omits the NADPH regeneration system to validate electron-donor dependency.

  • Positive Inhibition Control: Incorporates a reference inhibitor (e.g., Finasteride for SRD5A[2]) to verify the dynamic range and pharmacological sensitivity of the specific microsomal batch.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Substrate: 4-Methylcholest-4-en-3-one (CAS: 2041-92-1), dissolved in 100% DMSO to a 1 mM stock.

  • Enzyme Source: Rat liver microsomes (approx. 5 mg/mL total protein) or recombinant HEK-293T cell lysates expressing the target reductase[2],[3].

  • Assay Buffer: 100 mM Tris-HCl (pH 7.0–7.4), 1 mM EDTA.

  • NADPH Regeneration System: 5 mM Glucose-6-Phosphate, 0.5 U/mL G6PDH, 1 mM NADP+.

  • Quench/Extraction Solvent: Ethyl acetate : Isooctane (1:1, v/v)[3].

Workflow Step1 1. Microsome Preparation (100,000 x g) Step2 2. Assay Master Mix (NADPH Regeneration) Step1->Step2 Step3 3. Substrate Addition (<1% DMSO) Step2->Step3 Step4 4. Incubation (37°C, 30-60 min) Step3->Step4 Step5 5. Quenching & Extraction (Ethyl Acetate LLE) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Mode) Step5->Step6

Step-by-step in vitro assay workflow for oxidoreductase kinetic profiling.

Assay Execution
  • Master Mix Preparation: In a 96-well deep-well plate, combine Assay Buffer, the NADPH regeneration system, and the microsomal enzyme preparation (final protein concentration: 0.1 - 0.5 mg/mL)[2]. Adjust the volume to 198 µL per well.

  • Pre-Incubation: Incubate the Master Mix at 37°C for 5 minutes to allow the regeneration system to build the NADPH pool.

  • Reaction Initiation: Add 2 µL of the 4-Methylcholest-4-en-3-one DMSO stock (to achieve a final substrate concentration of 10 µM; final DMSO = 1%). Mix thoroughly via orbital shaking.

  • Incubation: Seal the plate and incubate at 37°C for 30 to 60 minutes, depending on the determined linear range of the specific enzyme batch[2].

  • Quenching & Extraction: Stop the reaction by adding 500 µL of the Ethyl acetate:Isooctane (1:1) solvent mixture to each well[3].

  • Phase Separation: Vortex the plate vigorously for 2 minutes, then centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Sample Recovery: Carefully transfer 400 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried sterols in 100 µL of Methanol:Water (80:20, v/v) for downstream LC-MS/MS or HPLC-UV analysis[3].

Data Presentation & Expected Outcomes

Quantification of the indicator substance (substrate depletion or product formation) is best achieved using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Below is a structured summary of the expected kinetic parameters when utilizing 4-Methylcholest-4-en-3-one in these validated systems.

Table 1: Representative Kinetic Parameters and Inhibitor Profiling
Enzyme SystemPrimary ProductApparent

(

M)

(pmol/min/mg)
Reference InhibitorIC

(nM)
Steroid 5

-Reductase (SRD5A)
4

-Methyl-5

-cholestan-3-one
3.5 - 4.0250 - 275Finasteride15 - 25
Sterol 3-Ketoreductase (HSD17B7) 4-Methylcholest-4-en-3

-ol
1.5 - 2.2410 - 460Compound INH730 - 50

Note: The


 value of steroid 5

-reductase for standard substrates typically hovers around 3.79 µM[2]. The bulky C4-methyl group of our substrate slightly alters the binding pocket affinity compared to endogenous unmethylated steroids, making it an excellent tool for probing active site sterics.

References

  • Establishment of an in vitro screening model for steroid 5 alpha-reductase inhibitors with the microplate reader Source: National Journal of Andrology (Zhonghua nan ke xue) / ResearchGate URL:[Link]

  • HSD17B7 is required for Auditory Function by Regulating Cholesterol Synthesis in Sensory Hair Cells Source: eLife URL:[Link]

  • Crystal structure of steroid reductase SRD5A reveals conserved steroid reduction mechanism Source: Nature Communications (via PubMed Central) URL:[Link]

Sources

isolation of 4-Methylcholest-4-en-3-one from natural sterol mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Isolation of 4-Methylcholest-4-en-3-one from Complex Natural Sterol Mixtures

Introduction & Scientific Rationale

4-Methylcholest-4-en-3-one is a trace sterol intermediate with significant importance in sterol biosynthesis pathways. 4-methylsterols, collectively known as C4-Sterol Biosynthetic Intermediates (C4-SBIs), act as crucial precursors to cholesterol, ergosterol, and phytosterols across different biological kingdoms (1[1]). In botanical matrices, this specific conjugated enone is found in trace amounts in sources such as the Arabian Date Palm (Phoenix dactylifera) (2[2]).

Because it is a 4-monomethyl sterol featuring a conjugated


-3-ketone system, its isolation from complex natural lipid mixtures—which are overwhelmingly dominated by 4-desmethyl sterols (like 

-sitosterol) and 4,4-dimethyl sterols—presents a unique chromatographic challenge. This protocol leverages the distinct polarity conferred by the C4-methyl group and the

-unsaturated ketone to achieve baseline separation. We employ a causality-driven workflow: matrix disruption, alkaline saponification to eliminate triglycerides, solid-phase extraction (SPE) for class-based fractionation, and preparative HPLC for high-purity isolation.

Experimental Workflow

G Start Natural Biomass (e.g., Date Palm Seeds) Ext Lipid Extraction (Hexane/DCM) Start->Ext Sap Alkaline Saponification (KOH/EtOH) Ext->Sap Removes matrix USM Unsaponifiable Matter (Liquid-Liquid Extraction) Sap->USM Cleaves esters SPE Silica SPE Fractionation (Hexane:Diethyl Ether) USM->SPE Loads onto silica Frac 4-Monomethyl Sterol Fraction SPE->Frac Elutes at 95:5 v/v HPLC Preparative HPLC (Reverse Phase C18) Frac->HPLC Fine purification Target 4-Methylcholest-4-en-3-one (Target Isolate) HPLC->Target UV detection (240 nm)

Workflow for the .

Step-by-Step Methodology

Phase 1: Lipid Extraction and Saponification Causality: Natural sterols exist predominantly as steryl esters and glycosides. Alkaline saponification cleaves these ester bonds, converting them into free sterols and allowing their separation from the saponifiable matrix (fatty acid soaps) via liquid-liquid extraction.

  • Extraction: Homogenize 50 g of dried biomass (e.g., date seeds) in 250 mL of Hexane:Dichloromethane (1:1, v/v). Sonicate for 30 minutes at 35°C to maximize lipid recovery while preventing thermal degradation of the conjugated enone.

  • Filtration & Concentration: Filter the homogenate through a PTFE membrane (0.45 µm) and evaporate the solvent under reduced pressure at 40°C.

  • Saponification: Resuspend the lipid extract in 50 mL of 1 M KOH in 95% ethanol. Reflux under a nitrogen atmosphere for 2 hours. Self-Validation Check: The absence of a biphasic lipid layer upon cooling indicates complete saponification.

  • Unsaponifiable Matter (USM) Recovery: Dilute the mixture with 50 mL of distilled water. Extract the USM by partitioning with 3 x 50 mL of diethyl ether. Wash the pooled ether layers with water until neutral pH is achieved, dry over anhydrous

    
    , and evaporate to yield the USM.
    

Phase 2: Class-Fractionation via Solid-Phase Extraction (SPE) Causality: SPE exploits the subtle steric and polar differences between sterol classes. 4,4-dimethyl sterols elute first due to maximum steric hindrance shielding the functional groups, followed by 4-monomethyl sterols, and finally 4-desmethyl sterols. Successive elutions with hexane:diethyl ether systems allow for high recovery of specific sterol classes (3[3]).

  • Column Conditioning: Condition a 10 g Silica SPE cartridge with 50 mL of n-hexane.

  • Loading: Dissolve the USM in 2 mL of n-hexane and load onto the cartridge.

  • Elution Strategy:

    • Fraction 1 (Hydrocarbons & Squalene): Elute with 30 mL of 100% n-hexane.

    • Fraction 2 (4,4-Dimethyl Sterols): Elute with 40 mL of Hexane:Diethyl Ether (98:2, v/v).

    • Fraction 3 (4-Monomethyl Sterols including 4-Methylcholest-4-en-3-one): Elute with 50 mL of Hexane:Diethyl Ether (95:5, v/v)[3].

    • Fraction 4 (4-Desmethyl Sterols): Elute with 50 mL of Hexane:Diethyl Ether (60:40, v/v)[3].

  • Concentration: Evaporate Fraction 3 under a gentle stream of

    
    .
    

Phase 3: Preparative HPLC Purification Causality: While SPE isolates the 4-monomethyl class, preparative reverse-phase HPLC resolves individual species based on hydrophobic surface area and double-bond positions. The


-3-ketone chromophore allows for highly specific UV detection at ~240 nm, distinguishing it from non-conjugated sterols.
  • System Setup: Reverse-phase C18 column (250 mm × 10 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Methanol:Acetonitrile (70:30, v/v) at a flow rate of 3.0 mL/min.

  • Detection: UV-Vis detector set to 240 nm (optimal for the conjugated enone system of 4-Methylcholest-4-en-3-one).

  • Collection: Collect the peak eluting at the pre-calibrated retention time for 4-Methylcholest-4-en-3-one (typically between 18-22 minutes depending on exact column dead volume).

Quantitative Data & Quality Control

Self-Validating System: To ensure the integrity of the protocol, recovery metrics and spectroscopic validation must align with the parameters in Table 1. If the UV maximum shifts below 235 nm, it indicates a lack of conjugation, meaning the isolated compound is likely a standard


 sterol rather than the target enone.

Table 1: Chromatographic and Spectroscopic Validation Parameters

ParameterExpected Value / ConditionCausality / Significance
SPE Fractionation Yield 2 - 5% of total USM4-monomethyl sterols are trace intermediates, ensuring bulk matrix removal.
HPLC Retention Factor (

)
4.5 - 5.5Indicates proper hydrophobic retention on the C18 stationary phase.
UV

240 - 242 nmConfirms the presence of the

-unsaturated ketone (

-3-one).
GC-MS

(Molecular Ion)
398.35Validates the exact molecular weight of the target formula

.
IR Spectroscopy (KBr) ~1680

Confirms the stretching frequency of the conjugated carbonyl group.

References

  • Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applic
  • Metabolism and Biological Activities of 4-Methyl-Sterols. PMC - NIH.
  • Nutritional values, Nutraceutical properties, and health benefits of Arabian D

Sources

Troubleshooting & Optimization

troubleshooting peak tailing of sterol enones in GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sterol Enone Analysis in GC-MS Current Status: Operational | Topic: Peak Tailing & Adsorption Mechanisms

Introduction: The Sterol Enone Paradox

User Query: "I am analyzing oxidized cholesterol products and hormonal intermediates (e.g., cholest-4-en-3-one). While my alkanes look perfect, my sterol enones exhibit severe tailing (


). Why is this happening, and how do I fix it?"

Scientist’s Executive Summary: Sterol enones are chemically "sticky." Unlike neutral hydrocarbons, they possess a conjugated system (a ketone adjacent to a double bond) and often a hydroxyl group. This creates a dipole capable of strong Lewis acid-base interactions with active silanol groups (


) anywhere in your flow path.

If your alkanes are symmetrical but your sterols tail, you do not have a flow path obstruction (dead volume); you have a chemical activity problem. The tailing is the physical manifestation of your analyte adsorption-desorption kinetics on active sites.

Module 1: Diagnostic Metrics

Before troubleshooting, quantify the failure.

Q: How do I objectively define "tailing" to track my troubleshooting progress?

A: Do not rely on "eyeballing." You must calculate the Asymmetry Factor (


) .
Most GC software calculates this automatically. The formula is:


  • A: Width of the front half of the peak at 10% height.[1]

  • B: Width of the back half of the peak at 10% height.[1]


Value
InterpretationAction Required
1.0 – 1.2 ExcellentNone. System is inert.[2][3]
1.2 – 1.5 AcceptableMonitor. Standard for underivatized sterols.
> 1.5 Critical Failure Data is quantitatively unreliable. Integration errors likely.
> 2.0 Severe AdsorptionActive sites are stripping analyte mass.

Module 2: The Inlet (The Primary Suspect)

Q: My liner is new. Why is it still causing activity?

A: "New" does not mean "Inert." Standard deactivated liners often fail with sterol enones because the deactivation layer (usually phenyl-dimethyl siloxane) is insufficient to cover the silanols on the quartz wool.

The Mechanism of Failure: The 3-ketone group on the sterol enone acts as a Lewis base. It donates electron density to the hydrogen of the silanol group (


) on the glass surface. This hydrogen bonding delays a fraction of the analyte molecules, causing the "tail."

Protocol: The "Ultra-Inert" Standard [4]

  • Liner Selection: Switch to a "Touchless" or single-taper liner without wool if your sample is clean. If you must use wool (to trap non-volatiles), use Ultra-Inert (UI) grade wool specifically tested for active compounds.

  • The Septum Purge: Ensure your septum purge flow is active (3–5 mL/min). Volatiles bleeding from the septum can polymerize in the liner, creating new active sites.

  • Gold Seal: Replace the gold seal at the base of the inlet. A scratched or dirty seal exposes stainless steel, which catalyzes thermal degradation of sterols.

Module 3: Chemical Shielding (Derivatization)

Q: I am using MSTFA to derivatize. Why do I still see tailing and multiple peaks?

A: You are likely experiencing enolization . Simple silylation (using MSTFA or BSTFA) targets hydroxyl (


) groups. However, sterol enones can tautomerize (shift) into an enol form, creating a transient hydroxyl group that gets partially silylated. This results in two peaks (the native ketone and the enol-TMS ether) and severe tailing due to the instability of the derivative.

The Solution: MOX-TMS (Two-Step Derivatization) You must "lock" the ketone group before silylation. We use Methoxyamine HCl (MOX) to convert the ketone into a stable methoxime, followed by silylation of the hydroxyls.[5]

Workflow: The MOX-TMS Protocol

MOX_TMS_Workflow Start Dry Sterol Extract Step1 Step 1: Methoximation (Protection) Reagent: 2% Methoxyamine HCl in Pyridine Cond: 60°C for 60 mins Start->Step1 Add 50 µL Intermediate Stable Methoxime Derivative (Ketone is now protected) Step1->Intermediate Forms C=N-O-CH3 Step2 Step 2: Silylation (Volatilization) Reagent: MSTFA (with 1% TMCS catalyst) Cond: 37°C for 30 mins Intermediate->Step2 Add 50 µL (Do not dry pyridine) Final Injectable MOX-TMS Sterol (Inert & Thermally Stable) Step2->Final Ready for GC-MS

Caption: Two-step derivatization logic. The ketone is capped first (Methoximation), preventing enolization artifacts during the subsequent silylation step.[5]

Module 4: Column & Flow Path Troubleshooting

Q: I’ve derivatized and changed the liner, but the tail persists. Is my column dead?

A: Not necessarily. It is likely column inlet activity . The first 10–20 cm of the column accumulates non-volatile matrix ("gardening") which acts as a stationary phase with high adsorption capacity.

The "Jump Test" (Validation Protocol): To confirm if the issue is the Inlet or the Column:

  • Cut 30 cm off the front of the column (the inlet side).

  • Re-install and run the standard.

  • Result Analysis:

    • Tailing dramatically reduced: The contamination was in the column head. Solution: Install a 1-meter deactivated "guard column" (retention gap) to protect the analytical column.

    • Tailing remains identical: The activity is in the Inlet Body or the Detector .[6]

Column Phase Selection: For sterols, avoid pure 100% dimethylpolysiloxane (e.g., DB-1).

  • Recommendation: Use a 5% phenyl phase (e.g., DB-5ms UI, Rxi-5Sil MS). The slight polarity of the phenyl rings improves the solubility of the sterol rings, improving peak shape compared to a non-polar 100% PDMS phase.

Summary of Troubleshooting Logic

Troubleshooting_Logic Problem Peak Tailing Observed Check1 Are Alkanes Tailing? Problem->Check1 Yes Yes: Physical Issue Check1->Yes No No: Chemical Activity Check1->No PhysicalFix 1. Check Ferrule/Cuts 2. Check Dead Volume 3. Check Source Install Yes->PhysicalFix ChemCheck Is analyte derivatized? No->ChemCheck DerivNo Underivatized ChemCheck->DerivNo DerivYes Derivatized (TMS) ChemCheck->DerivYes Solution1 1. Use Ultra-Inert Liner 2. Trim Column 30cm DerivNo->Solution1 Solution2 Switch to MOX-TMS Protocol DerivYes->Solution2

Caption: Decision tree for isolating the root cause of peak tailing (Physical Flow Path vs. Chemical Adsorption).

References

  • Agilent Technologies. (2013). Analyze Dietary Fatty Acids, Sterols, and Lignans with an Agilent J&W DB-5ms UI Column. Retrieved from [Link]

  • Restek Corporation. (2018).[7] GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Retrieved from [Link]

  • Schwartz, H. (2020). GC Diagnostic Skills: Peak Tailing. Element Lab Solutions. Retrieved from [Link]

Sources

resolving co-elution issues of 4-methyl sterols in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Chromatography Strategies for 4-Methyl Sterol Separation Ticket ID: #4MS-RES-001 Assigned Specialist: Senior Application Scientist, Lipidomics Division

Introduction: The "Isobaric" Challenge

Welcome to the technical support hub for sterol analysis. You are likely here because you are encountering the "sterol cluster" problem: 4-methyl sterols (e.g., FF-MAS, T-MAS, Methostenol) co-eluting with abundant desmethyl sterols (Cholesterol, Lathosterol) or 4,4-dimethyl sterols.

Because these intermediates differ only by a methyl group position or a double bond location (


 vs 

), standard protocols often fail. This guide moves beyond basic "C18/DB-5" defaults, utilizing shape selectivity and chemical derivatization to force separation.

Diagnostic Workflow: Start Here

Before modifying your method, identify your specific co-elution bottleneck using this decision matrix.

G Start START: Co-Elution Detected Platform Select Platform Start->Platform GC GC-MS / GC-FID Platform->GC LC LC-MS / LC-MS/MS Platform->LC GC_Check Check Stationary Phase GC->GC_Check LC_Check Check Column Selectivity LC->LC_Check GC_Decision Is column 5% Phenyl? GC_Check->GC_Decision GC_Sol1 Upgrade to 35% or 50% Phenyl (DB-35ms / ZB-35) GC_Decision->GC_Sol1 Yes (Standard) GC_Sol2 Optimize Temp Ramp (0.5°C/min at elution) GC_Decision->GC_Sol2 No (Already Polar) LC_Decision Is column Standard C18? LC_Check->LC_Decision LC_Sol1 Switch to C30 (Shape Selectivity) or PFP (Fluorine-Pi) LC_Decision->LC_Sol1 Yes LC_Sol2 Change Ionization to APCI (Avoid ESI for neutral sterols) LC_Decision->LC_Sol2 No

Figure 1: Diagnostic logic for selecting the correct troubleshooting pathway based on your chromatographic platform.

Module 1: GC-MS Solutions (The Gold Standard)

Gas Chromatography is the historical gold standard for sterols, but the ubiquitous "5% phenyl" columns (e.g., HP-5ms, DB-5) often fail to separate 4-methyl isomers from the cholesterol tail.

The Problem: Insufficient Polarity

4-methyl sterols (like FF-MAS) and desmethyl sterols have nearly identical boiling points. On non-polar columns, separation is driven purely by volatility. You need dipole-dipole interaction to separate them based on electron density differences in the ring structure.

The Solution: Mid-Polarity Phases

Switching to a 35% phenyl or 50% phenyl stationary phase increases the selectivity for the double-bond positions (


 vs 

) characteristic of 4-methyl intermediates.
ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Column Phase 5% Phenyl-arylene (e.g., DB-5ms)35% Phenyl silphenylene (e.g., DB-35ms, ZB-35)
Derivatization TMS (BSTFA + 1% TMCS)TMS (Standard) or Acetate (for specific

separation)
Carrier Gas Helium, Constant FlowHelium, Constant Linear Velocity (36 cm/s)
Ramp Rate 10°C/min to 300°CFast to 250°C, then 1-2°C/min through sterol elution window
Step-by-Step Protocol: The "Isomer-Split" Method
  • Derivatization: Dissolve dry residue in 50 µL Pyridine + 50 µL MSTFA. Incubate at 60°C for 30 mins. Note: Ensure moisture-free environment to prevent TMS hydrolysis.

  • Injection: 1 µL Splitless (280°C).

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp 1: 30°C/min to 260°C.

    • Ramp 2 (Critical): 2°C/min to 320°C. This slow ramp expands the critical window where 4-methyl sterols elute.

    • Hold: 5 mins.

Expert Insight: If you cannot switch columns, use SIM (Selected Ion Monitoring) . 4-methyl sterols typically show a strong [M-15]⁺ (loss of methyl) and [M-Sidechain]⁺ fragment. Use these unique ions to mathematically resolve co-eluting peaks.

Module 2: LC-MS/MS Solutions (The Modern Approach)

Liquid Chromatography is preferred for thermally labile sterols, but standard C18 columns often result in a single "sterol blob."

The Problem: Hydrophobic Similarity

C18 separates based on hydrophobicity. Since 4-methyl sterols and cholesterol have almost identical logP values, C18 fails to resolve them.

The Solution: Shape Selectivity (C30 & PFP)

You must exploit the 3D shape of the molecule.

  • C30 Columns: The long alkyl chains order themselves into a "slot." Planar sterols fit differently than bent sterols (cis/trans ring junctions).

  • PFP (Pentafluorophenyl) Columns: The fluorine atoms interact with the

    
    -electrons of the sterol double bonds. This is highly effective for separating 
    
    
    
    (4-methyl) from
    
    
    (cholesterol) sterols.
Experimental Workflow: C30 Isomer Resolution

LC_Workflow Sample Lipid Extract Saponification Saponification (Mandatory for Total Sterols) Sample->Saponification Extraction L/L Extraction (Hexane/MTBE) Saponification->Extraction Column_Choice Column Selection Extraction->Column_Choice C30 C30 Column (e.g., YMC Carotenoid) Best for geometric isomers Column_Choice->C30 PFP PFP Column (e.g., Kinetex F5) Best for double-bond variants Column_Choice->PFP Detection Detection: APCI-MS/MS (Positive Mode) C30->Detection PFP->Detection

Figure 2: LC-MS method development pathway highlighting the critical divergence from standard C18 chemistry.

Recommended Mobile Phase (C30/PFP)
  • Solvent A: Water/Methanol (50:50) + 5mM Ammonium Formate.

  • Solvent B: MTBE (Methyl tert-butyl ether) or 2-Propanol.

  • Why? Methanol promotes

    
    -
    
    
    
    interactions on PFP columns better than Acetonitrile. MTBE ensures solubility of highly lipophilic sterols.

Module 3: Frequently Asked Questions (Troubleshooting)

Q: I see "ghost peaks" near my 4-methyl sterols in GC-MS. What are they? A: These are likely pyro-sterols . If your injector is too hot (>300°C) or dirty, sterols with a hydroxyl group at C3 can undergo dehydration in the liner, forming a


 diene.
  • Fix: Lower injector to 280°C, change the liner, and ensure complete derivatization (under-derivatized sterols dehydrate faster).

Q: Can I analyze 4-methyl sterols without saponification? A: Only if you are interested in the free sterol pool. Most 4-methyl sterols in biological tissues exist as esters. Without saponification (KOH/EtOH, 60°C, 1hr), you will miss >80% of your analyte mass, and the lipid matrix will suppress ionization in LC-MS.

Q: Why is my sensitivity low in LC-MS (ESI)? A: Neutral sterols do not ionize well in Electrospray Ionization (ESI).

  • Fix: Switch to APCI (Atmospheric Pressure Chemical Ionization) . It creates a charge transfer plasma that efficiently ionizes neutral lipids. If you must use ESI, use "Picolinyl ester" derivatization to add a permanently charged nitrogen group to the sterol, increasing sensitivity by 10-100x.

Q: How do I distinguish FF-MAS from T-MAS? A: These are difficult to separate.

  • FF-MAS: 4,4-dimethyl-5

    
    -cholesta-8,14,24-trien-3
    
    
    
    -ol.
  • T-MAS: 4,4-dimethyl-5

    
    -cholesta-8,24-dien-3
    
    
    
    -ol.
  • Differentiation: The

    
     double bond in FF-MAS makes it slightly more polar. On a PFP column , FF-MAS elutes before T-MAS due to stronger interaction of the triene system with the fluorine phase.
    

References

  • BenchChem. (2025).[1][2] Resolving co-elution of tetrahymanol with other sterols in GC-MS. Retrieved from 1

  • Acimovic, J., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. PMC. Retrieved from 3

  • LIPID MAPS. (2025). Extraction and Analysis of Sterols in Biological Matrices by HPLC-ESI-MS. Retrieved from 4

  • Obrnuta faza. (2025). ProntoSIL C30 Reversed-Phase HPLC Columns for Isomer Separation. Retrieved from 5

  • Summons, R., et al. (2022). Widespread Sterol Methyltransferase Participates in the Biosynthesis of Both C4α- and C4β-Methyl Sterols. Journal of the American Chemical Society. Retrieved from 6

Sources

Technical Support Center: High-Sensitivity LC-MS Analysis of Sterol Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Subject: Troubleshooting Low Ionization Efficiency in Sterol Ketone Analysis Assigned Specialist: Senior Application Scientist

Introduction: The "Invisible" Analyte

If you are seeing poor sensitivity for sterol ketones (e.g., testosterone, progesterone, oxysterols) while your internal standards or other analytes look fine, you are encountering a fundamental limitation of Electrospray Ionization (ESI): Proton Affinity Starvation.

Sterol ketones are neutral lipids. Unlike amines (which protonate easily) or acids (which deprotonate easily), sterol ketones lack a strong site for ionization. In standard ESI, they often rely on forming weak adducts (


, 

) or inefficient protonation, leading to high limits of detection (LOD) and poor reproducibility.

This guide moves beyond basic checks to address the three pillars of steroid ionization: Source Physics , Chemical Derivatization , and Mobile Phase Chemistry .

Module 1: Ion Source Optimization (The Physics)

Q: I am using ESI because it is standard, but my signal is buried in noise. Should I switch sources?

A: Yes. If you are analyzing native (underivatized) sterol ketones, ESI is often the wrong tool.

The Mechanism: ESI relies on solution-phase chemistry. If your molecule is neutral in solution (


 independent), it struggles to accept a charge during the desolvation process.
APCI (Atmospheric Pressure Chemical Ionization)  relies on gas-phase ion-molecule reactions. A corona discharge creates a plasma of reagent ions (from the mobile phase gas) that transfer charge to your sterol.

Protocol: Switching to APCI

  • Install APCI Probe: Ensure the corona discharge needle is clean (soot buildup kills sensitivity).

  • Mobile Phase: Use Methanol (MeOH) over Acetonitrile (ACN). MeOH provides a better protic environment for charge transfer in the gas phase.

  • Flow Rate: Increase flow to 0.4–0.8 mL/min . Unlike ESI, APCI benefits from higher flow rates to sustain the plasma density.

  • Temperature: Set the vaporizer temperature high (350°C–450°C ). Sterols are thermally stable enough for this, and complete vaporization is critical for APCI.

Decision Tree: Source Selection

SourceSelection Start Start: Sterol Ketone Analysis Deriv Can you Derivatize? Start->Deriv YesDeriv Use Girard P/T Reagents Deriv->YesDeriv Yes (Recommended) NoDeriv Native Analysis Required Deriv->NoDeriv No ESI Use ESI+ Source (High Sensitivity) YesDeriv->ESI APCI_Check Is Analyte Thermally Stable? NoDeriv->APCI_Check APCI Use APCI+ (Medium Sensitivity) APCI_Check->APCI Yes APPI Use APPI+ (Dopant Assisted) APCI_Check->APPI No (Rare)

Figure 1: Decision matrix for selecting the optimal ionization source based on experimental constraints.

Module 2: Chemical Derivatization (The Chemistry)

Q: APCI is not sensitive enough for my picomolar targets. How do I get ESI-level sensitivity?

A: You must chemically transform the analyte. The industry "Gold Standard" is Charge-Tagging using Girard Reagents.

The Mechanism: Girard P (GP) and Girard T (GT) reagents are hydrazine derivatives containing a permanently charged quaternary ammonium group. They react specifically with the carbonyl (


) group of the sterol ketone to form a hydrazone.
  • Result: The neutral sterol becomes a pre-charged cation

    
    .
    
  • Benefit: Ionization efficiency increases by 10–100 fold because the molecule no longer relies on protonation; it is an ion.

Protocol: Girard P Derivatization Workflow Note: This protocol is self-validating. If the color change does not occur or the internal standard shift isn't seen, the reaction failed.

  • Preparation: Evaporate your sterol extract (e.g., 100 µL) to dryness under nitrogen.

  • Reagent Addition: Add 100 µL of Girard P reagent solution (10 mg/mL in Methanol containing 1% Acetic Acid).

    • Why Acid? The reaction is acid-catalyzed.

  • Incubation: Vortex and heat at 60°C for 60 minutes .

  • Quenching: (Optional but recommended) Add 100 µL of water/methanol (50:50) to stop the reaction.

  • Analysis: Inject directly or perform a quick SPE cleanup if the background is high.

  • Mass Shift Check: Look for the mass shift.

    • Girard P shift:

      
       Da (approx).
      
    • Girard T shift:

      
       Da (approx).
      
Derivatization Pathway Visualization

GirardReaction Sterol Neutral Sterol Ketone (Low ESI Response) Complex Intermediate Sterol->Complex + Acid/Heat Reagent Girard P Reagent (Hydrazine + Quaternary Amine) Reagent->Complex Product Sterol-GP Hydrazone (High ESI Response) Complex->Product - H2O (Condensation)

Figure 2: Reaction pathway for charge-tagging sterol ketones. The condensation reaction eliminates water to fuse the permanently charged tag to the sterol.

Module 3: Mobile Phase & Additives (The Environment)

Q: I cannot derivatize. Are there mobile phase additives that boost native steroid ionization?

A: Yes. Replace standard Formic Acid with Ammonium Fluoride (


) .

The Mechanism: While Formic Acid (


) is standard for peptides, it suppresses the ionization of neutral steroids by competing for protons.
Ammonium Fluoride (

mM)
in the aqueous phase creates a unique ionization environment. In negative mode (ESI-),

aids in deprotonation. In positive mode (ESI+), it often enhances the

or

signal significantly compared to acid additives, likely due to favorable gas-phase proton transfer kinetics and reduced competition.

Comparative Data: Additive Performance

AdditiveConcentrationModeSterol ResponseMechanism
Formic Acid 0.1%ESI+LowProtonation (Inefficient for neutrals)
Ammonium Acetate 2–10 mMESI+MediumForms

adducts
Ammonium Fluoride 0.2 mMESI+/-High Enhanced ionization efficiency
None (Water only) N/AESI+Very LowUnstable signal

Critical Warning:


 can etch glass over long periods. Use plastic solvent bottles and flush your LC system with water after use to protect the column silica.

Module 4: Troubleshooting Adducts (The Noise)

Q: I see a strong peak at


 (Sodium adduct) but no 

. Is this usable?

A: Sodium adducts (


) are dangerous for quantification. They are stable but their formation is erratic, depending on the "sodium background" of your glassware and solvents.

The Fix: "Adduct Policing" You cannot easily remove Sodium, so you must swamp it.

  • The "Swamp" Method: Add Ammonium Acetate (10 mM) to your mobile phase.

    • Why: The high concentration of ammonium ions (

      
      ) will outcompete the trace sodium (
      
      
      
      ).
    • Result: Your signal will shift entirely to the

      
       adduct. This is reproducible and quantifiable.
      
  • Glassware Hygiene: Never use glass that has been washed with detergents (high Na+) for the final step. Rinse all glassware with LC-MS grade methanol before use. Ideally, switch to polypropylene tubes.

References

  • Griffiths, W. J., & Wang, Y. (2011). Mass spectrometry: from proteomics to metabolomics and lipidomics. Chemical Society Reviews.

  • Bicchi, C., et al. (2014). Derivatization techniques in LC-MS analysis of oxysterols. Journal of Chromatography B.

  • Frey, A. J., et al. (2016).[1] Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization. Steroids.

  • Wong, L. G., et al. (2014). Ammonium fluoride as a mobile phase additive in LC-MS/MS analysis of steroids. Journal of Mass Spectrometry.

Sources

Validation & Comparative

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of 4-Methylcholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of structurally elucidating and quantifying low-abundance steroidal ketones. 4-Methylcholest-4-en-3-one (MW: 398.35 Da) presents a unique challenge: its highly lipophilic nature and lack of basic functional groups result in exceptionally poor ionization efficiency in standard Electrospray Ionization (ESI). Furthermore, differentiating it from its numerous isomeric counterparts requires highly specific fragmentation data.

This guide objectively compares the performance of two premier analytical methodologies for this compound: High-Resolution GC-EI-MS (direct analysis) versus LC-ESI-MS/MS utilizing Girard P (GP) chemical derivatization . By dissecting the causality behind their fragmentation patterns, this guide provides researchers with self-validating protocols to ensure absolute structural confidence.

Platform Performance Comparison

Choosing the correct mass spectrometry platform dictates the sensitivity and structural specificity of your assay. Table 1 summarizes the objective performance metrics of both approaches.

Table 1: Objective Comparison of MS Platforms for 4-Methylcholest-4-en-3-one

Performance MetricGC-EI-MS (Underivatized)LC-ESI-MS/MS (Girard P Derivatized)
Ionization Mechanism Hard ionization (70 eV)Soft ionization (ESI+) via permanent charge
Sensitivity Limit Low nanogram (ng/mL)Low picogram (pg/mL)
Sample Preparation Minimal (Liquid-Liquid Extraction)Moderate (Extraction + Derivatization + SPE)
Isomeric Differentiation Excellent (Rich ring-cleavage spectra)Good (Relies on chromatographic resolution)
Primary Vulnerability Thermal degradation in the GC inletIn-source fragmentation / Matrix ion suppression

Methodology 1: High-Resolution GC-EI-MS

Mechanistic Rationale

Electron Ionization (EI) at 70 eV is a "hard" ionization technique that strips an electron from the steroid to form a radical cation


. Because 4-Methylcholest-4-en-3-one is thermally stable and volatile, it can be analyzed without prior derivatization.

The structural hallmark of


-3-ketosteroids in EI-MS is the fission of the C6-C7 and C9-C10 bonds in the B-ring, which typically yields a highly diagnostic fragment at m/z 124[1]. However, because 4-Methylcholest-4-en-3-one possesses a methyl substitution at the C4 position, this entire fragment mass shifts by +14 Da. Therefore, the presence of an m/z 138  fragment is the definitive causal proof of the 4-methyl-

-3-ketone substructure.
Step-by-Step Protocol

This protocol is designed as a self-validating system to prevent false positives caused by inlet saturation.

  • Extraction: Aliquot 100 µL of the biological matrix. Extract with 500 µL of ultra-pure hexane. Vortex for 2 minutes and centrifuge at 10,000 x g.

  • Reconstitution: Transfer the organic layer and evaporate to absolute dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of isooctane.

  • GC Separation: Inject 1 µL in splitless mode onto a non-polar DB-5MS column (30 m × 0.25 mm × 0.25 µm).

    • Causality: The non-polar stationary phase perfectly matches the lipophilicity of the underivatized steroid, preventing peak tailing.

    • Temperature Program: 150°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • MS Detection: Operate the EI source at 230°C and 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode targeting the ions listed in Table 2.

  • Validation Checkpoint: Continuously monitor the ratio of m/z 398 (Molecular Ion) to m/z 138 (Diagnostic Fragment). A stable ratio across a calibration curve confirms the absence of matrix-induced source saturation or thermal degradation in the GC inlet.

Table 2: GC-EI-MS Fragmentation Pattern of 4-Methylcholest-4-en-3-one

m/z ValueIon TypeStructural Assignment
398

Intact molecular radical cation.
383

Loss of the angular C19 methyl group.
285

Cleavage of the C17 aliphatic side chain (Loss of 113 Da).
138 DiagnosticFission of 6-7 and 9-10 bonds (Shifted from m/z 124 due to C4-methyl)[1].

Methodology 2: LC-ESI-MS/MS via Girard P Derivatization

Mechanistic Rationale

Neutral ketosteroids lack the basic nitrogen sites required for efficient protonation in an ESI source. To circumvent this, we utilize Girard's Reagent P (1-(carboxymethyl)pyridinium chloride hydrazide). The hydrazide moiety reacts specifically with the C3-ketone to form a water-soluble hydrazone.

Crucially, the Girard P reagent contains a pyridine ring that carries a permanent positive charge , boosting ESI sensitivity by 10- to 100-fold and eliminating unpredictable in-source fragmentation[2]. The derivatization adds a net mass of 134.07 Da (after the loss of water), shifting the precursor mass of 4-Methylcholest-4-en-3-one from 398.35 to 532.4 . During Collision-Induced Dissociation (CID), the derivative undergoes a highly specific neutral loss of the pyridine ring (-79 Da)[3].

Step-by-Step Protocol
  • Extraction: Extract 100 µL of sample using Liquid-Liquid Extraction (MTBE). Evaporate to dryness.

  • Derivatization: Add 50 µL of Girard P reagent solution (5 mg/mL in methanol containing 1% formic acid). Incubate at room temperature for 60 minutes.

    • Causality: The acidic environment catalyzes the nucleophilic attack of the hydrazide on the ketone. Room temperature incubation is strictly chosen over heating to prevent isomerization of the

      
       double bond[3].
      
  • Purification: Pass the mixture through a micro-SPE C18 cartridge. Wash with 10% methanol and elute with 80% acetonitrile.

    • Causality: Unreacted Girard P reagent is highly ionogenic and will cause severe ion suppression if injected directly into the MS.

  • LC Separation: Inject 5 µL onto a Biphenyl UHPLC column.

    • Causality: Biphenyl stationary phases offer superior

      
       interactions, which are critical for resolving steroid isomers that C18 columns cannot separate[4].
      
  • Validation Checkpoint: Monitor the m/z 399

    
     trace of the underivatized steroid. Complete absence of this peak validates a >99% derivatization efficiency.
    

Table 3: LC-ESI-MS/MS MRM Transitions for GP-Derivatized 4-Methylcholest-4-en-3-one

Precursor m/zProduct m/zCE (eV)Structural Assignment
532.4 453.4 35Quantifier: Neutral loss of the pyridine ring (-79 Da)[3].
532.4 138.1 45Qualifier: High-energy CID cleavage of the steroid B-ring.

Workflow Visualization

The following diagram illustrates the logical divergence between the two analytical strategies, highlighting the mass shifts and diagnostic fragmentation pathways.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample 4-Methylcholest-4-en-3-one (MW: 398.35 Da) GC_Inj Direct GC Injection (No Derivatization) Sample->GC_Inj LC_Prep Girard P Derivatization (+134 Da Mass Shift) Sample->LC_Prep EI_Ion Electron Ionization (70 eV) [M]⁺• m/z 398 GC_Inj->EI_Ion GC_Frag Ring B Cleavage m/z 138 (Diagnostic) EI_Ion->GC_Frag ESI_Ion Electrospray Ionization [M]⁺ m/z 532.4 LC_Prep->ESI_Ion LC_Frag CID Fragmentation Loss of Pyridine (m/z 453.4) ESI_Ion->LC_Frag

Figure 1: Comparative MS workflows for 4-Methylcholest-4-en-3-one analysis.

Conclusion & Strategic Recommendations

The choice between GC-EI-MS and LC-ESI-MS/MS depends entirely on the analytical goal:

  • For Structural Elucidation & Discovery: Utilize GC-EI-MS . The hard ionization provides an unparalleled fingerprint of the steroid backbone. The shift of the classic

    
    -3-ketone m/z 124 peak to m/z 138 is absolute confirmation of the C4-methyl substitution.
    
  • For High-Throughput Clinical/In-Vivo Quantification: Utilize LC-ESI-MS/MS with Girard P derivatization . The addition of a permanent positive charge bypasses the poor proton affinity of the ketone, pushing detection limits into the low picogram range while mitigating unpredictable in-source fragmentation.

References

  • Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila Journal of Lipid Research URL
  • Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry Steroids URL
  • Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility Rapid Communications in Mass Spectrometry URL
  • Steroids from Neosiphonia supertes, a marine fossil sponge Journal of Natural Products URL

Sources

comparing retention times of 4-methyl vs 4-desmethyl sterols

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Separation of 4-Methyl vs. 4-Desmethyl Sterols: A Technical Comparison

Executive Summary

The separation of 4-desmethyl sterols (e.g., Cholesterol, Ergosterol) from their biosynthetic precursors, the 4-methyl and 4,4-dimethyl sterols (e.g., Lanosterol, FF-MAS), is a critical challenge in metabolomics and drug development. This guide provides a definitive technical comparison of their retention behaviors in Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS).

Key Takeaway: On standard non-polar GC stationary phases (e.g., 5%-phenyl-methylpolysiloxane), retention time is primarily governed by molecular weight and vapor pressure. Consequently, 4,4-dimethyl sterols (C30) elute significantly later than 4-desmethyl sterols (C27). In Reverse-Phase LC (C18), the increased hydrophobicity of the methyl groups also results in longer retention times for methylated precursors, though selectivity is heavily influenced by mobile phase temperature and gradient steepness.

Mechanistic Basis of Separation

To optimize separation, one must understand the structural physics driving the chromatography.

The Structural Delta

The transition from Lanosterol to Cholesterol involves the removal of three methyl groups (two at C4, one at C14) and the shift of double bonds.

  • 4-Desmethyl Sterols: Planar

    
    -face.[1] Allows tight packing with phospholipids (and stationary phases).
    
  • 4-Methyl/4,4-Dimethyl Sterols: Bulky methyl groups at C4 protrude from the

    
    -face, disrupting planarity and increasing molecular volume.
    
Chromatographic Physics
ParameterGC-MS (Non-Polar Phase)LC-MS (Reverse Phase C18)
Primary Driver Boiling Point & Vapor Pressure Hydrophobicity (LogP)
Effect of Methylation Increases MW (+14 Da per methyl). Increases boiling point.Increases lipophilicity. Increases interaction with C18 chains.
Result Methylated sterols elute LATER .[2]Methylated sterols elute LATER .
Critical Variable Derivatization (TMS ether formation) is required to mask the C3-OH group and prevent tailing.Temperature control is vital; lower temperatures (

) often improve isomer resolution.

Experimental Data & Retention Behavior

Gas Chromatography (GC-MS)
  • Column: DB-5ms / HP-5ms (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min.[3][4]

  • Derivatization: Trimethylsilyl (TMS) ethers.[4][5][6]

Relative Retention Times (RRT) vs. Cholesterol (TMS ether):

Sterol ClassAnalyte (TMS Derivative)Carbon #Methyl StatusRRT (Approx)*Elution Behavior
Standard Cholesterol C27 Desmethyl 1.00 Reference
IntermediateDesmosterolC27Desmethyl1.02Elutes just after cholesterol (double bond effect).
IntermediateZymosterolC27Desmethyl1.05Distinct separation possible.
Precursor 4

-Methylcholesta-8,24-dien-3

-ol
C28 4-Monomethyl 1.12 Significant shift due to +CH3.
Precursor Lanosterol C30 4,4-Dimethyl 1.28 Late eluting; high boiling point.

*Note: RRTs are approximate and dependent on the specific temperature ramp (e.g., 20°C/min vs 5°C/min).

Liquid Chromatography (LC-MS)
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100mm, 2.7µm).

  • Mobile Phase: MeOH:Water or ACN:Water gradients.

  • Ionization: APCI (+) is superior to ESI for neutral sterols.

Elution Trend (C18 Column):

  • Early Elution: Oxysterols (Polar).

  • Mid Elution: Desmosterol, Cholesterol (Desmethyls).

  • Late Elution: Lanosterol, FF-MAS (Dimethyls - Highly Hydrophobic).

Detailed Experimental Protocols

Protocol A: TMS Derivatization for GC-MS (The "Gold Standard")

Why this works: Sterols have a C3-hydroxyl group that hydrogen bonds with active sites in the GC liner, causing peak tailing. Silylation replaces the active hydrogen with a non-polar trimethylsilyl group, improving volatility and peak shape.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine (Catalyst).

Step-by-Step Workflow:

  • Dry Down: Evaporate the sterol extract (in chloroform/methanol) to complete dryness under a stream of Nitrogen (

    
    ). Critical: Any residual water will hydrolyze the reagent.
    
  • Reconstitute: Add 50 µL of Anhydrous Pyridine. Vortex for 10 seconds.

  • Derivatize: Add 50 µL of BSTFA + 1% TMCS.

  • Incubate: Cap the vial tightly. Heat at 60°C for 60 minutes .

    • Expert Insight: While 30 mins is often cited, 4,4-dimethyl sterols (Lanosterol) are sterically hindered. The extra time ensures quantitative conversion.

  • Inject: Cool to room temperature. Inject 1 µL directly into GC (Split 1:10 or Splitless depending on concentration).

Protocol B: LC-MS/MS Parameter Setup
  • Source: APCI (Atmospheric Pressure Chemical Ionization).[7]

  • Polarity: Positive Mode.[7]

  • Mechanism: Sterols lose water

    
     in the source.
    
  • MRM Transitions (Example):

    • Cholesterol:

      
       (Quantifier).
      
    • Lanosterol:

      
       (Quantifier). Note the mass shift corresponding to methyl groups.
      

Visualizing the Pathway & Analysis

Diagram 1: Sterol Biosynthesis & Methyl Loss

This diagram illustrates the "Methyl Loss" cascade that dictates the retention time shift.

SterolPathway cluster_dimethyl 4,4-Dimethyl Sterols (Late Eluting) cluster_monomethyl 4-Monomethyl Sterols (Mid Eluting) cluster_desmethyl 4-Desmethyl Sterols (Early Eluting) Lanosterol Lanosterol (C30, 4,4-dimethyl) RT: High FFMAS FF-MAS (C29, 4,4-dimethyl) RT: High Lanosterol->FFMAS CYP51 (Demethylation) TMAS T-MAS (C29, 4a-methyl) RT: Mid FFMAS->TMAS Reduction Methostenol Methostenol (C28, 4a-methyl) RT: Mid TMAS->Methostenol Isomerization Zymosterol Zymosterol (C27, desmethyl) RT: Low Methostenol->Zymosterol Demethylation (SC4MOL) Cholesterol Cholesterol (C27, desmethyl) RT: Low (Reference) Zymosterol->Cholesterol Multi-step Reduction

Caption: The biosynthetic progression from Lanosterol to Cholesterol involves sequential demethylation, directly correlating to reduced retention times in GC-MS.

Diagram 2: Analytical Decision Workflow

A self-validating logic tree for choosing the right method.

AnalysisWorkflow Start Start: Sterol Sample Goal Goal? Start->Goal GC_Path High Resolution Isomer Separation Goal->GC_Path Structural ID needed LC_Path High Throughput / Labile Sterols Goal->LC_Path Quantification only Deriv Derivatization (BSTFA + 1% TMCS) GC_Path->Deriv NoDeriv No Derivatization (Direct Injection) LC_Path->NoDeriv GCMS GC-MS Analysis (DB-5ms Column) Deriv->GCMS LCMS LC-MS/MS (APCI) (C18 Column) NoDeriv->LCMS ResultGC Result: Lanosterol elutes AFTER Cholesterol GCMS->ResultGC ResultLC Result: Lanosterol elutes AFTER Cholesterol LCMS->ResultLC

Caption: Decision matrix for selecting GC vs. LC workflows. GC requires derivatization but offers superior structural resolution for isomers.

References

  • Lipid Maps. "Extraction and Analysis of Sterols in Biological Matrices by HPLC-ESI-MS." Lipid Maps Protocols. [Link]

  • Acimovic, J., et al. (2025).[8] "Simplified LC-MS Method for Analysis of Sterols in Biological Samples." International Journal of Molecular Sciences. [Link]

  • Miao, L., et al. (2002). "From lanosterol to cholesterol: structural evolution and differential effects on lipid bilayers."[9] Biophysical Journal. [Link]

  • Agilent Technologies. (2019).[7] "LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma." Application Note. [Link]

Sources

A Senior Application Scientist’s Perspective on Ensuring Analytical Confidence

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Validating 4-Methylcholest-4-en-3-one Purity Using Thin-Layer Chromatography

In the realm of drug discovery and steroid research, the absolute purity of a starting material or synthetic intermediate is not merely a matter of quality control; it is the bedrock of reproducible and reliable experimental outcomes. An impurity, even in trace amounts, can lead to ambiguous biological data, side reactions, or misleading structure-activity relationships. The subject of this guide, 4-Methylcholest-4-en-3-one, a derivative of cholesterol, serves as a critical precursor in various steroid transformations and research applications.[1][2] Therefore, a rapid, reliable, and cost-effective method for its purity validation is indispensable.

This guide provides a comprehensive, field-tested methodology for assessing the purity of 4-Methylcholest-4-en-3-one using thin-layer chromatography (TLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind each choice, establishing a self-validating protocol that ensures confidence in your results. While more sophisticated techniques like HPLC and GC-MS offer quantitative precision, TLC remains an invaluable tool for its speed, simplicity, and simultaneous analysis capabilities, making it ideal for routine screening and reaction monitoring in any modern laboratory.[3][4]

The Principle of Separation: Why TLC is Suited for Steroid Analysis

Thin-layer chromatography separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[5]

  • The Stationary Phase: For steroids like 4-Methylcholest-4-en-3-one, we use a glass or aluminum plate coated with a thin layer of silica gel (SiO₂). Silica gel is a polar adsorbent.

  • The Mobile Phase (Eluent): A solvent or mixture of solvents is drawn up the plate by capillary action.

  • The Separation: As the mobile phase ascends, it carries the sample mixture with it. Compounds in the mixture continuously partition between being adsorbed to the polar stationary phase and dissolving in the mobile phase. Less polar compounds have a weaker affinity for the polar silica gel and spend more time in the mobile phase, thus traveling further up the plate. Conversely, more polar compounds adsorb more strongly to the stationary phase and travel shorter distances.[6]

This difference in migration distance, quantified by the Retardation Factor (Rf), allows for the effective separation and visualization of the main compound from potential impurities.

Experimental Workflow: A Self-Validating Protocol

This protocol is designed to not only assess the purity of a sample but also to confirm its identity against a known reference standard. The inclusion of a co-spot is a critical, self-validating step in this process.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis prep_sample Sample & Standard Prep (Dissolve in DCM/EtOAc) prep_plate Plate Preparation (Draw baseline) prep_chamber Chamber Saturation (Add mobile phase, seal) spotting Spotting (Sample, Standard, Co-spot) prep_chamber->spotting Ready development Plate Development (Place plate in chamber) spotting->development drying Plate Drying (Mark solvent front) development->drying uv_viz UV Visualization (254nm) (Non-destructive) drying->uv_viz Developed stain_viz Chemical Staining (Destructive, high sensitivity) uv_viz->stain_viz calc Rf Calculation & Purity Assessment stain_viz->calc

Caption: Workflow for TLC Purity Validation of 4-Methylcholest-4-en-3-one.

Detailed Step-by-Step Methodology

1. Materials & Reagents

  • Stationary Phase: Pre-coated Silica Gel 60 F₂₅₄ TLC plates. The "F₂₅₄" indicates the presence of a fluorescent indicator that aids in visualization under UV light.[4][7]

  • Test Sample: 4-Methylcholest-4-en-3-one (approx. 1 mg/mL solution).

  • Reference Standard: Certified 4-Methylcholest-4-en-3-one standard (approx. 1 mg/mL solution).

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (for sample preparation), Hexane (reagent grade), Ethyl Acetate (reagent grade).

  • Visualization Reagent (p-Anisaldehyde Stain): Prepare fresh. In a flask, combine 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. This reagent is particularly effective for steroids, producing distinct colors upon heating.[7]

  • Apparatus: TLC developing chamber, capillary tubes for spotting, UV lamp (254 nm), hot plate or heat gun, pencil, ruler.

2. Mobile Phase Preparation & Chamber Saturation

  • Causality: The choice of mobile phase is the most critical variable for achieving good separation. For a moderately non-polar steroid like 4-Methylcholest-4-en-3-one, a mixture of a non-polar alkane and a more polar ester is ideal. An 8:2 (v/v) mixture of Hexane:Ethyl Acetate is an excellent starting point.[8][9]

  • Protocol:

    • Prepare the mobile phase by mixing 16 mL of hexane and 4 mL of ethyl acetate.

    • Pour the solvent into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent.

    • Close the chamber and let it stand for at least 20 minutes. This saturates the chamber atmosphere with solvent vapors, which is crucial for ensuring a uniform solvent front and reproducible Rf values.[10]

3. TLC Plate Preparation and Spotting

  • Protocol:

    • Using a pencil, gently draw a straight line (the origin) about 1.5 cm from the bottom of the TLC plate.

    • Mark three equidistant points on this line for spotting: 'S' for Sample, 'R' for Reference, and 'C' for Co-spot.

    • Using a capillary tube, apply a small, concentrated spot of the sample solution onto the 'S' mark. The spot should be as small as possible (1-2 mm diameter).

    • Using a clean capillary tube, apply the reference standard to the 'R' mark.

    • For the co-spot ('C'), apply a spot of the sample first, let it dry, and then apply a spot of the reference standard directly on top of it.

  • Causality: The co-spot is a vital internal control. If the sample and reference are identical, this lane will show a single, uniform spot. If they are different, two distinct spots will appear.

4. Development and Drying

  • Protocol:

    • Carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the solvent level.

    • Close the lid and allow the solvent front to ascend the plate. Do not disturb the chamber during development.

    • When the solvent front has reached about 1 cm from the top of the plate, remove the plate.

    • Immediately, use a pencil to mark the position of the solvent front.

    • Allow the plate to air dry completely in a fume hood.

5. Visualization and Analysis

  • Step 1: UV Light (Non-destructive)

    • Place the dried plate under a UV lamp at 254 nm.

    • The steroid, containing a conjugated system, will absorb the UV light and quench the plate's fluorescence, appearing as a dark spot.[11][12]

    • Gently circle the visible spots with a pencil.

  • Step 2: Chemical Staining (Destructive)

    • Dip the plate into the prepared p-anisaldehyde staining solution, or spray it evenly.

    • Carefully heat the plate with a heat gun or on a hot plate (approx. 110-120°C) until colored spots appear.[13] Steroids typically yield characteristic colors with this stain.

    • Trustworthiness: The appearance of new, colored spots that were not visible under UV light can reveal the presence of non-UV active impurities.

Interpreting the Results: A Comparative Analysis

The purity of the 4-Methylcholest-4-en-3-one sample is determined by comparing the lanes.

  • Calculate the Retardation Factor (Rf): For each spot, measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.[5]

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [14][15]

  • Purity Assessment:

    • High Purity: The sample lane ('S') should show a single, intense spot with an Rf value that is identical to the reference standard spot ('R'). The co-spot lane ('C') should appear as a single, consolidated spot, confirming the identity of the main component.

    • Presence of Impurities: If the sample lane shows additional spots (fainter or of different color/Rf), this indicates the presence of impurities.

      • More Polar Impurities: Spots with a lower Rf value than the main compound.

      • Less Polar Impurities: Spots with a higher Rf value than the main compound.[6]

Sample Data Analysis

Below is a table of hypothetical results demonstrating the analysis of two different batches of 4-Methylcholest-4-en-3-one against a reference standard.

Spot IDDistance Spot Traveled (cm)Distance Solvent Front Traveled (cm)Calculated Rf ValueObservationPurity Assessment
Reference Standard 4.510.00.45Single, well-defined spot.N/A (Standard)
Sample Batch A 4.510.00.45Single, intense spot. Co-spot with reference was a single, sharp spot.High Purity
Sample Batch B (Main) 4.510.00.45Intense spot matching the reference.Impure
Sample Batch B (Impurity 1) 2.110.00.21Faint spot, indicating a more polar impurity (e.g., an oxidized byproduct).Impure
Sample Batch B (Impurity 2) 8.810.00.88Faint spot, indicating a less polar impurity (e.g., a starting material).Impure

Conclusion: Integrating TLC into a Robust Quality Framework

Thin-layer chromatography provides an indispensable method for the rapid and effective purity validation of 4-Methylcholest-4-en-3-one. Its simplicity and low cost allow for frequent testing at various stages of research and development, from reaction monitoring to final product verification.[3][16] By following a structured, self-validating protocol that includes a reference standard and co-spotting, researchers can confidently ascertain not only the purity but also the identity of their material. While TLC is semi-quantitative, its power lies in its ability to quickly flag impure batches, saving valuable time and resources by preventing the use of compromised materials in downstream applications. For definitive quantification of impurities, follow-up analysis with techniques like HPTLC, HPLC, or GC-MS is recommended.[17][18][19]

References

  • Analysis of Intermediates of Steroid Transformations in Resting Cells by Thin-Layer Chrom
  • Assessing Illicit Steroid Quality with Chromatography: Implic
  • Optimization of the visualization of steroids separ
  • Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis | IAEA.
  • Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes.
  • 6.
  • Calculating retention factors for TLC (video) - Khan Academy.
  • How to Calculate Rf TLC - Ore
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
  • Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements - Eurofins.
  • Lab Project- Detection of Steroid Samples using TLC Method | PP265 - Endocrine System and Pharmacotherapy - UCSI | Thinkswap.
  • TLC Visualiz
  • identification of steroids in cosmetic products by tlc and hplc 1 - ASEAN.
  • A SIMPLE THIN LAYER CHROMATOGRAPHY METHOD FOR SEPARATION OF SELECTED NATURAL STEROID HORMONES - Malaysian Journal of Analytical Sciences.
  • REVIEW ON ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND TROUBLESHOOTING OF HIGH PERFORMANCE - AJRCPS.
  • IDENTIFICATION OF STEROIDS IN COSMETIC PRODUCTS BY TLC AND HPLC 1 - Asean.
  • Validation of Thin-Layer Chromatography-Bioautographic Method for Determination of Streptomycin - Repository - UNAIR.
  • Journal Club: Validation of a thin layer chromatography (TLC)
  • Thin-Layer Chromatographic Analysis of Steroids: A Review | Request PDF - ResearchG
  • TLC- Densitometric Method for Determination of some Cholesterol L - Longdom Publishing.
  • Thin-Layer Chrom
  • Thin layer chromatography of some statins in aqueous organic mobile phases modified with buff er solutions.
  • Thin Layer Chrom
  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Publishing.
  • Steroid - Isolation, Extraction, Purific
  • Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid ... - PMC.
  • Thin Layer Chromatography (TLC) for Polar Lipid Prepare TLC tank and plates.
  • Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - MDPI.
  • Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC.
  • CAS 601-57-0: Cholest-4-en-3-one | CymitQuimica.
  • Testosterone-impurities - Pharmaffili
  • TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog.
  • Prednisolone-impurities - Pharmaffili
  • Chemical Properties of Cholest-4-en-3-one (CAS 601-57-0) - Cheméo.
  • Impurities analysis and purity determination of pure hydrocortisone - ResearchG
  • Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice - MDPI.
  • Cholest-4-en-3-one | C27H44O | CID 91477 - PubChem.
  • Cholest-4-en-3-one-d7 - Avanti Polar Lipids.
  • Steroid Synthesis - BOC Sciences.

Sources

The Critical Role of Reference Standards in Steroid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Reference Standards for the Analysis of 4-Methylcholest-4-en-3-one

For researchers, scientists, and drug development professionals, the precise and accurate quantification of steroid compounds is paramount. 4-Methylcholest-4-en-3-one, a methylated derivative of the cholesterol metabolite cholest-4-en-3-one, is a compound of interest in various research contexts. Achieving reliable analytical data for this molecule is critically dependent on the quality of the reference standard used. This guide provides an in-depth comparison of available reference standards, detailed analytical protocols, and the rationale behind experimental choices to ensure data integrity and trustworthiness.

In any quantitative analytical workflow, the reference standard is the anchor of accuracy. It serves several critical functions:

  • Identity Confirmation: Ensures the peak in a chromatogram corresponds to the analyte of interest.

  • Calibration: Creates the standard curve against which unknown sample concentrations are calculated.

  • Method Validation: Used to assess key performance characteristics of an analytical method, including accuracy, precision, linearity, and specificity, in line with regulatory guidelines such as those from the ICH and USP.[1][2]

  • System Suitability: Verifies that the analytical system is performing correctly before running samples.

For a specialized compound like 4-Methylcholest-4-en-3-one, which may not have an official pharmacopeial monograph, sourcing a high-quality, well-characterized reference standard is the first and most crucial step in developing a reliable analytical method.

Comparison of Commercially Available Reference Standards

The availability of certified reference materials (CRMs) for highly specialized or novel compounds is often limited. In the case of 4-Methylcholest-4-en-3-one (CAS No. 2041-92-1), the primary sources are specialty chemical suppliers. A direct comparison reveals significant differences in their intended use and the level of characterization provided.

FeatureLGC Standards (TRC Brand)Sigma-Aldrich (AldrichCPR Brand)
Product Code TRC-M295715 (related structure)R209694
CAS Number 2041-92-12041-92-1
Stated Purity Often provides a purity value (e.g., >95% by HPLC for similar products).[3]No analytical data collected by the supplier. Purity is not stated.[4]
Intended Use Research chemical / Analytical standard.Part of a collection of "rare and unique chemicals" for early discovery researchers.[4]
Documentation Typically provides a Certificate of Analysis (CoA) with available analytical data (e.g., HPLC, NMR).Basic CoA and Certificate of Origin (COO) available, but explicitly states no analytical data is collected.[4]
User Responsibility User should verify identity and purity for quantitative use.Buyer assumes full responsibility to confirm product identity and purity. Sold "AS-IS" with no warranty of merchantability or fitness for a particular purpose.[4]

Expert Insight: The distinction between these offerings is critical. The LGC/TRC product is positioned as an analytical standard, implying a certain level of quality control and available data. In contrast, the Sigma-Aldrich product is explicitly sold as a research chemical without characterization.[4] For quantitative analysis, using a material without a specified purity introduces significant uncertainty. Therefore, if choosing a standard without a comprehensive CoA, the onus is on the end-user to perform rigorous identity confirmation and purity assessment, effectively qualifying it as an in-house reference standard.[5]

Analytical Methodologies & Experimental Protocols

The selection of an analytical method depends on the research goal, whether it is identity confirmation, purity assessment, or quantification in a complex matrix.

Identity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

For a non-pharmacopeial standard, especially one provided with minimal analytical data, confirming the chemical structure is a prerequisite. NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules like steroids.[6]

Rationale: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This "fingerprint" can be used to confirm the presence of the methyl group at the C4 position and the overall cholestane skeleton. The data from the reference material should be compared against literature values for similar structures or predicted spectra to confirm its identity.[7]

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile or semi-volatile compounds like steroids.

Causality Behind Experimental Choices:

  • Derivatization: Steroids, particularly those with hydroxyl groups, are often not volatile enough for direct GC analysis. 4-Methylcholest-4-en-3-one, being a ketone, is more volatile than its corresponding alcohol. However, to improve peak shape and thermal stability, derivatization is still a common and recommended practice. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS), is the most common approach. This process replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, increasing volatility and reducing interactions with the GC column.

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry. It corrects for variations in sample preparation, injection volume, and instrument response. Cholest-4-en-3-one-d7 , a deuterated analog of the parent compound, is commercially available and would be an excellent choice for an internal standard in this analysis.[8]

  • Standard & Sample Preparation:

    • Accurately prepare a stock solution of the 4-Methylcholest-4-en-3-one reference standard in a suitable solvent (e.g., ethyl acetate or chloroform).

    • Prepare a series of calibration standards by diluting the stock solution.

    • To each calibrator and sample, add a fixed amount of the internal standard (Cholest-4-en-3-one-d7) solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 1 hour.

    • Cool the vial to room temperature. The sample is now ready for injection.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A low-bleed, non-polar column such as a DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Injector: Splitless injection at 280°C.

    • Oven Program: Initial temperature of 180°C, hold for 1 min, then ramp at 10°C/min to 300°C and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Interface: 290°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

      • Quantifier Ion (4-Methylcholest-4-en-3-one-TMS): m/z 470 (M⁺)

      • Qualifier Ions: Select 2-3 other characteristic fragment ions.

      • Internal Standard Ion (Cholest-4-en-3-one-d7-TMS): m/z 463 (M⁺)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Sample/Standard Extract Extraction (LLE/SPE) (if required) Sample->Extract Dissolve Dissolve in Mobile Phase Extract->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject HPLC Injection Filter->Inject Separate C18 Reversed-Phase Separation Inject->Separate Detect UV Detection (~241 nm) Separate->Detect Quantify Quantify via External Standard Curve Detect->Quantify

Sources

IR spectroscopy data for 4-Methylcholest-4-en-3-one identification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Spectroscopy for 4-Methylcholest-4-en-3-one Identification

Executive Summary

In steroid-based drug development, 4-Methylcholest-4-en-3-one represents a critical structural motif, often serving as a potent metabolic intermediate or a specific target in the synthesis of anabolic and anti-obesity agents.[1][2][3][4][5][6] Its identification relies on distinguishing the subtle electronic and steric perturbations introduced by the C4-methyl group on the A-ring enone system.

This guide provides a rigorous comparative analysis of the infrared (IR) spectral signature of 4-Methylcholest-4-en-3-one against its metabolic precursor (Cholesterol) and its non-methylated parent (Cholest-4-en-3-one).[2][5][6] By focusing on the carbonyl (C=O) and alkene (C=C) stretching vibrations, researchers can establish a self-validating identification protocol without immediate recourse to destructive techniques.[6][7]

Mechanistic Principles: The A-Ring Enone Chromophore

The core identification challenge lies in differentiating the target from its structural analogs. The A-ring of 4-Methylcholest-4-en-3-one contains a conjugated enone system (


-unsaturated ketone).[2][5][6]
  • Conjugation Effect: Conjugation between the C=C double bond (C4-C5) and the C=O carbonyl (C3) lowers the force constant of the carbonyl bond, reducing its stretching frequency from ~1715 cm⁻¹ (saturated ketone) to the 1660–1680 cm⁻¹ range.[7]

  • The C4-Methyl Perturbation: The introduction of a methyl group at the

    
    -position (C4) introduces steric strain  and inductive effects .
    
    • Steric Effect:[2][5][6][8] The bulky methyl group can force a slight deviation from planarity in the conjugated system, reducing orbital overlap and further lowering the C=O frequency.

    • Inductive Effect:[2][5][6][8] The electron-donating nature of the methyl group stabilizes the polarized resonance form of the carbonyl, also contributing to a "red shift" (lower wavenumber).

Comparative Data Analysis

The following data matrix compares the target compound with its primary "confounders" in a synthesis workflow.

Table 1: Key Diagnostic IR Bands (cm⁻¹)
FeatureTarget: 4-Methylcholest-4-en-3-oneAlternative 1: Cholest-4-en-3-oneAlternative 2: Cholesterol
Status Methylated Enone Parent Enone Precursor Alcohol
C=O[2][5][6][8] Stretch 1665 ± 5 cm⁻¹ (Strong)1672 ± 2 cm⁻¹ (Strong)Absent
C=C Stretch 1615–1625 cm⁻¹ (Med-Strong)1610–1620 cm⁻¹ (Medium)1674 cm⁻¹ (Weak, non-conj.)[2][5][6][7]
O-H Stretch AbsentAbsent3200–3600 cm⁻¹ (Broad)
Fingerprint Distinct C-CH₃ rock ~1380 cm⁻¹Standard steroid skeletalC-O stretch ~1050 cm⁻¹
Detailed Interpretation:
  • Differentiation from Precursor (Cholesterol): This is the most trivial distinction.[5][6][7] The disappearance of the broad O-H band at 3400 cm⁻¹ and the emergence of a strong carbonyl peak at ~1665 cm⁻¹ confirms the oxidation of the C3-hydroxyl to a ketone.

  • Differentiation from Parent (Cholest-4-en-3-one): This is the critical quality attribute.[2][5][6] The C4-methyl group typically causes a downshift of 5–10 cm⁻¹ in the carbonyl frequency compared to the non-methylated parent (1672 cm⁻¹

    
     ~1665 cm⁻¹). While subtle, this shift is reproducible in high-resolution FTIR.[2][5][6] Additionally, the intensity of the C=C stretch often increases due to the polarization caused by the methyl substituent.
    

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol designed to minimize environmental variability (e.g., moisture, solvent effects).

Method: Fourier Transform Infrared Spectroscopy (FTIR) Mode: Attenuated Total Reflectance (ATR) or KBr Pellet (Preferred for resolution).[5][6][7]

Step-by-Step Protocol:

  • Background Correction: Collect a 32-scan background spectrum of the clean ATR crystal or pure KBr blank to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O artifacts.

  • Sample Preparation:

    • ATR: Place ~2 mg of solid sample on the diamond crystal.[5] Apply high pressure to ensure uniform contact.[5][6]

    • KBr: Grind 1 mg sample with 100 mg dry KBr.[5][6] Press into a translucent pellet. Note: KBr is superior for resolving the subtle 5 cm⁻¹ shift between the methylated and non-methylated enone.[7]

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for distinguishing 1672 vs 1665 cm⁻¹).

    • Scans: 64 scans to improve Signal-to-Noise ratio.

  • Validation Check (The "Internal Standard"):

    • Check the C-H stretching region (2800–3000 cm⁻¹).[6][7][9][10] The intensity of the methyl C-H stretches (2960 cm⁻¹) relative to methylene (2925 cm⁻¹) should be slightly higher in the target compound compared to the parent, though this is qualitative.[7]

    • Pass Criteria: Absence of broad OH band >3200 cm⁻¹; Presence of strong singlet C=O peak <1670 cm⁻¹.[5][6]

Process Monitoring & Logic Map

The following diagram illustrates the logical decision tree for identifying the compound during a synthesis or extraction process.

G Start Crude Sample Analysis CheckOH Check 3200-3600 cm⁻¹ (O-H Region) Start->CheckOH IsCholesterol Broad Peak Present? Identify: Cholesterol (Precursor) CheckOH->IsCholesterol Yes CheckCO Check 1650-1680 cm⁻¹ (C=O Region) CheckOH->CheckCO No AnalyzeShift Analyze Exact Wavenumber (Resolution 2 cm⁻¹) CheckCO->AnalyzeShift Strong Band Present ResultParent Peak @ ~1672 cm⁻¹ Identify: Cholest-4-en-3-one AnalyzeShift->ResultParent High Freq (>1670) ResultTarget Peak @ ~1665 cm⁻¹ Identify: 4-Methylcholest-4-en-3-one AnalyzeShift->ResultTarget Low Freq (<1670)

Figure 1: Decision logic for differentiating 4-Methylcholest-4-en-3-one from its precursors using IR spectral features.

References

  • National Institute of Standards and Technology (NIST). Cholest-4-en-3-one Mass Spectrum and IR Data.[2][5][6] NIST Chemistry WebBook, SRD 69.[5][6] Available at: [Link][2][6][7]

  • National Institutes of Health (NIH) - PubChem. Cholest-4-en-3-one Compound Summary.[2][5][6] PubChem CID 91477.[5][6] Available at: [Link][2][6][7]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Enones and Conjugation Effects. Available at: [Link][2][6][7][10][11][12][13][14][15][16][17]

  • McElhaney, R. N., et al. (2014).[5][6] A DSC and FTIR Spectroscopic Study of the Effects of the Epimeric 4-cholesten-3-ols and 4-cholesten-3-one. Chemistry and Physics of Lipids.[5][6] Available at: [Link]

  • Wang, Y., et al. (2023).[5][6][8] Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy.[5][6][11][12] MDPI Molecules.[5][6] (Provides comparative data for 17-methyltestosterone, an A-ring analog). Available at: [Link][2][6][7]

Sources

Cross-Validation of GC vs. LC Methods for Methyl Sterol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl sterols—intermediate precursors in the cholesterol biosynthetic pathway (e.g., Lanosterol, FF-MAS, T-MAS)—are critical biomarkers for disorders like Smith-Lemli-Opitz syndrome (SLOS) and targets for antifungal drug development (ergosterol pathway).

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the gold standard due to its superior chromatographic resolution of structural isomers. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a high-throughput alternative, provided that ionization challenges of neutral sterols are overcome.

This guide details the cross-validation of these two methodologies, offering self-validating protocols to ensure data integrity regardless of the chosen platform.

The Analytical Challenge: Hydrophobicity & Isomerism

Methyl sterols present a unique "analytical paradox":

  • Neutrality: They lack ionizable functional groups (except the 3

    
    -hydroxyl), making them "invisible" to standard ESI-LC-MS without derivatization or specialized sources.
    
  • Structural Similarity: Intermediates often differ only by the position of a double bond (e.g.,

    
     vs. 
    
    
    
    isomers) or the orientation of a methyl group.
Biosynthetic Context

Understanding the pathway is essential for selecting the right internal standards and monitoring transitions.

CholesterolPathway cluster_legend Target Analyte Classes Lanosterol Lanosterol (C30, Methylated) FF_MAS FF-MAS (4,4-dimethyl) Lanosterol->FF_MAS CYP51 (Demethylation) T_MAS T-MAS (4,4-dimethyl) FF_MAS->T_MAS C14-Reductase Zymosterol Zymosterol (4-desmethyl) T_MAS->Zymosterol Demethylation Desmosterol Desmosterol Zymosterol->Desmosterol Isomerization Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 key1 Methylated Precursors key2 Dimethyl Intermediates key3 End Products

Figure 1: Simplified Cholesterol Biosynthesis Pathway highlighting key methyl sterol intermediates targeted in analysis.

Methodological Deep Dive

A. GC-MS: The Resolution Specialist

Mechanism: Relies on derivatization to reduce polarity and increase volatility.

  • Derivatization: Silylation is mandatory. The hydroxyl group at C3 is converted to a Trimethylsilyl (TMS) ether using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Ionization: Electron Impact (EI) at 70eV.

  • Why it works: EI fragmentation provides "fingerprint" spectra capable of distinguishing stereoisomers that have identical molecular weights.

  • Limitation: Thermal stress can cause degradation of labile sterols (e.g., 7-dehydrocholesterol) if the injector is too hot.

B. LC-MS/MS: The Sensitivity & Throughput Specialist

Mechanism: Analyzes intact sterols using soft ionization.

  • Column Choice: C18 is standard, but Pentafluorophenyl (PFP) phases are superior for methyl sterols. The fluorine atoms in the stationary phase interact with the

    
    -electrons of the sterol double bonds, offering selectivity based on unsaturation patterns.
    
  • Ionization:

    • ESI (Electrospray):[1][2][3] Poor for neutral sterols. Requires derivatization (e.g., Picolinic acid).

    • APCI (Atmospheric Pressure Chemical Ionization):[3][4]Preferred. Uses a corona discharge to ionize solvent molecules, which then transfer charge to the sterol (proton transfer

      
       or dehydration 
      
      
      
      ).
  • Why it works: APCI handles neutral lipids robustly; MRM (Multiple Reaction Monitoring) provides high selectivity in complex matrices (plasma/tissue).

Cross-Validation Framework

To validate a new LC-MS method against an established GC-MS protocol, a rigorous cross-validation study is required.

Statistical Tools
  • Bland-Altman Plot: Plots the difference between the two methods against the average of the two.

    • Goal: 95% of data points should fall within

      
       SD of the mean difference (bias).
      
  • Passing-Bablok Regression: Preferred over linear regression for method comparison as it assumes error in both axes (both methods).

Comparative Performance Data
MetricGC-MS (EI-SIM)LC-MS/MS (APCI-MRM)Causality / Insight
Sample Prep High (Saponification + Derivatization)Medium (Saponification + Extraction)LC eliminates moisture-sensitive silylation steps.
Run Time 25–40 mins10–15 minsGC requires thermal ramping; LC is isothermal or fast gradient.
Sensitivity (LOQ) 5–10 ng/mL0.5–1 ng/mLAPCI-MRM filters background noise better than GC-SIM.
Selectivity Excellent (Isomer separation)Good (Dependent on column)PFP columns are required in LC to match GC's isomer resolution.
Linearity (

)


Both are quantitative; LC has a wider dynamic range.
Thermal Stability Risk of degradationHigh stabilityLC is performed at ambient/moderate temps, preserving labile sterols.

Experimental Protocols

Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Hydrolysis Alkaline Hydrolysis (1M KOH in EtOH, 60°C) Sample->Hydrolysis IS Internal Standard (d6-Lanosterol) IS->Hydrolysis Extraction LLE Extraction (Hexane) Hydrolysis->Extraction Split Split Sample Extraction->Split Derivatization Derivatization (MSTFA + 1% TMCS, 60°C) Split->Derivatization GC Path Reconstitution Reconstitution (MeOH) Split->Reconstitution LC Path GC_Analysis GC-MS Analysis (DB-5MS Column) Derivatization->GC_Analysis Data_Corr Cross-Validation (Bland-Altman) GC_Analysis->Data_Corr LC_Analysis LC-MS/MS Analysis (PFP Column, APCI) Reconstitution->LC_Analysis LC_Analysis->Data_Corr

Figure 2: Parallel workflow for cross-validating methyl sterol analysis methods.

Protocol A: GC-MS (The Reference Method)
  • Internal Standard:

    
    -Cholestane or deuterium-labeled Lanosterol (
    
    
    
    ).[4]
  • Step 1: Saponification: Mix 100

    
    L plasma with 1 mL 1M KOH in 90% Ethanol. Incubate at 60°C for 60 min.
    
  • Step 2: Extraction: Add 1 mL water and 2 mL hexane. Vortex 5 min. Centrifuge. Collect upper organic layer. Evaporate to dryness under

    
    .
    
  • Step 3: Derivatization: Add 50

    
    L MSTFA + 1% TMCS and 50 
    
    
    
    L Pyridine. Incubate at 60°C for 30 min.
  • Step 4: GC Parameters:

    • Column: DB-5MS or ZB-5 (30m

      
       0.25mm 
      
      
      
      0.25
      
      
      m).
    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 150°C (1 min)

      
       20°C/min 
      
      
      
      280°C
      
      
      Hold 20 min.
    • Detection: SIM mode (Target ions:

      
       393 for Lanosterol-TMS, 
      
      
      
      458 for Cholesterol-TMS).
Protocol B: LC-MS/MS (The Challenge Method)
  • Internal Standard: Must use structurally identical isotopes (e.g.,

    
    -Lanosterol) to correct for APCI matrix effects.
    
  • Step 1 & 2: Same Saponification and Extraction as GC (crucial for valid comparison).

  • Step 3: Reconstitution: Dissolve dried residue in 100

    
    L Methanol.
    
  • Step 4: LC Parameters:

    • Column: PFP (Pentafluorophenyl) , 1.9

      
      m, 100 
      
      
      
      2.1 mm. Note: PFP provides better separation of
      
      
      /
      
      
      isomers than C18.
    • Mobile Phase: A: Water (0.1% Formic Acid); B: Methanol (0.1% Formic Acid).

    • Gradient: 75% B to 100% B over 10 min.

  • Step 5: MS Parameters (APCI):

    • Source: APCI Positive Mode.

    • Corona Current: 4-5

      
      A.
      
    • Vaporizer Temp: 350-400°C (High temp needed for neutral sterols).

    • Transitions (MRM):

      • Lanosterol:

        
         (Loss of water, 
        
        
        
        ).
      • Zymosterol:

        
        .
        

References

  • McDonald, J. G., et al. (2012). "Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry." Methods in Enzymology. Link

  • Griffiths, W. J., & Wang, Y. (2011). "Mass spectrometry: from proteomics to metabolomics and lipidomics." Chemical Society Reviews. Link

  • Honda, A., et al. (2008). "Highly sensitive analysis of sterols using liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry." Journal of Chromatography B. Link

  • Bland, J. M., & Altman, D. G. (1986). "Statistical methods for assessing agreement between two methods of clinical measurement." The Lancet. Link

  • Kaspera, R. (2004). "Quantitation of lanosterol and its major metabolite FF-MAS... with atmospheric pressure photoionization based LC-MS/MS."[4] Journal of Chromatography B. Link

Sources

A Senior Application Scientist's Guide to Identifying Isomeric Impurities in 4-Methylcholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the synthesis of steroid-based active pharmaceutical ingredients (APIs), the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. 4-Methylcholest-4-en-3-one is a key synthetic intermediate whose purity can significantly impact the quality of the final API.[1][2] The introduction of a methyl group on the C4-C5 double bond creates a unique α,β-unsaturated ketone (enone) system, but also opens the door to a variety of closely related isomeric impurities. These isomers, often differing only in the position of a double bond or the stereochemistry of a single center, can possess different toxicological profiles and reactivity.

The analytical challenge lies in the profound similarity of these molecules. Isomers typically share the same mass and similar polarities, making their separation and identification a non-trivial task that demands a multi-modal analytical strategy.[3][4][5] This guide provides a comprehensive comparison of orthogonal analytical techniques, grounded in established principles of steroid analysis, to provide a robust framework for the definitive identification of isomeric impurities in 4-Methylcholest-4-en-3-one samples.

The Analytical Workflow: An Integrated Approach

A successful impurity identification campaign does not rely on a single technique. Instead, it follows a logical progression from detection and separation to definitive structural elucidation. Each step provides data that informs the next, creating a self-validating system that builds confidence in the final identification.

G cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Identification & Elucidation cluster_2 Phase 3: Advanced Resolution HPLC_UV High-Performance Liquid Chromatography (HPLC-UV) Initial purity assessment and quantification. GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) High-resolution separation of volatile isomers. HPLC_UV->GC_MS If thermal stability allows (Orthogonal Separation) MS Mass Spectrometry (MS) Provides molecular weight and fragmentation data. HPLC_UV->MS LC-MS Coupling (Mass Confirmation) IM_MS Ion Mobility-Mass Spectrometry (IM-MS) Separates isomers based on size and shape. HPLC_UV->IM_MS If co-elution occurs (Enhanced Separation) GC_MS->MS Coupled Detector NMR Nuclear Magnetic Resonance (NMR) The definitive tool for structural confirmation. MS->NMR For ambiguous structures (Definitive Identification) Final_Report Final_Report NMR->Final_Report Impurity Profile Confirmed IM_MS->Final_Report Sample 4-Methylcholest-4-en-3-one Sample Sample->HPLC_UV Initial Analysis

Caption: Integrated workflow for isomeric impurity identification.

Part 1: Chromatographic Separation Strategies

The first and most critical step is achieving physical separation of the impurities from the main component and from each other. Without adequate chromatographic resolution, all subsequent identification efforts are compromised.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and non-destructive nature. For 4-Methylcholest-4-en-3-one, the conjugated enone system possesses a strong UV chromophore, making UV detection a straightforward choice.[6]

Causality Behind Method Choices:

  • Column Chemistry: While standard C18 columns are a common starting point, they may not provide sufficient selectivity for closely related steroid isomers. Biphenyl-phase columns offer different selectivity due to π-π interactions, which can significantly enhance the resolution of aromatic and moderately polar analytes like steroids.[3]

  • Mobile Phase: A simple mobile phase of acetonitrile (or methanol) and water is typically effective. Methanol can sometimes offer unique selectivity for steroid isomers compared to acetonitrile.[3] A small amount of acid (e.g., formic acid for MS compatibility) can improve peak shape.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: Biphenyl column (e.g., 4.6 x 150 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 70% B

    • 18.1-22 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 241 nm (corresponding to the λmax of the cholest-4-en-3-one system[6]).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.[7]

Data Presentation: Hypothetical HPLC Results

Peak IDRetention Time (min)Area (%)Possible Identity
19.80.15%Isomer 1 (e.g., 4-Methylcholest-5-en-3-one)
210.599.7%4-Methylcholest-4-en-3-one
311.20.10%Isomer 2 (e.g., Epimer)
411.90.05%Process-related impurity
B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC offers exceptional resolving power, often exceeding that of HPLC for separating steroid isomers, provided the analytes are thermally stable and sufficiently volatile.[8] 4-Methylcholest-4-en-3-one is well-suited for GC analysis.

Causality Behind Method Choices:

  • Derivatization: While many steroids require derivatization (e.g., silylation) to mask polar hydroxyl groups, the ketone functionality of the target molecule is generally stable for GC analysis.[9] However, derivatization can sometimes be used to alter elution order and resolve co-eluting peaks.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is a robust choice for general steroid profiling.[10]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., single quadrupole or TOF).

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 180 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • Injector Temperature: 280 °C.

  • Transfer Line Temperature: 290 °C.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Sample Preparation: Dissolve the sample in a volatile solvent like hexane or ethyl acetate to ~100 µg/mL.

Part 2: Spectroscopic Identification

Once separated, the identity of each impurity must be confirmed. Mass spectrometry provides molecular weight and fragmentation information, while NMR offers unambiguous structural elucidation.

A. Mass Spectrometry (MS)

When coupled with LC or GC, MS is a powerful tool for confirming the molecular weight of impurities. For isomers, the molecular ion peak will be identical to the main component. Therefore, the value of MS lies in confirming that a separated peak is indeed an isomer and using fragmentation patterns to gain structural clues.

Data Interpretation:

  • Molecular Ion: The primary goal is to confirm the presence of a molecular ion (e.g., [M]+• or [M+H]+) corresponding to the mass of 4-Methylcholest-4-en-3-one (C28H46O, MW ≈ 400.67).

  • Fragmentation: While EI fragmentation of steroid isomers can be very similar, subtle differences in fragment ion abundances can sometimes provide clues about the stability of the molecular structure, potentially hinting at the double bond position. The fragmentation of the cholestane skeleton itself is often a dominant feature.[11]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structure elucidation and is indispensable for distinguishing between isomers.[12][13] It provides direct information about the chemical environment of each proton and carbon atom, allowing for the precise determination of double bond location and stereochemistry.

Causality Behind Method Choices:

  • 1D NMR (¹H, ¹³C): ¹H NMR is used to identify key signals like vinyl protons and the unique methyl groups. The chemical shifts of the C3, C4, and C5 carbons in the ¹³C NMR spectrum are highly diagnostic of the enone system and can differentiate it from other double bond isomers.[1]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): For complex cases or low-level impurities requiring isolation, 2D NMR techniques are essential. HMBC is particularly useful for identifying long-range correlations that can pinpoint the location of the methyl group and the double bond. NOESY can reveal through-space interactions, helping to determine the stereochemistry of substituents.

Experimental Protocol: NMR Sample Preparation

  • Isolation: If an impurity is present at a sufficient level (>1-2%), it may be isolated using preparative HPLC for NMR analysis. For lower-level impurities, hyphenated techniques like LC-NMR may be required.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the bulk sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire ¹H, ¹³C, and relevant 2D spectra on a high-field NMR spectrometer (≥400 MHz).

Data Interpretation: Key NMR Signatures

Isomer TypeExpected ¹H NMR SignatureExpected ¹³C NMR Signature
4-Methylcholest-4-en-3-one No vinyl proton. Signal for C4-CH₃ (~1.6-1.8 ppm).C3 (C=O) ~200 ppm, C4 ~125 ppm, C5 ~160-170 ppm.
4-Methylcholest-5-en-3-one Vinyl proton at C6 (~5.7 ppm).C3 (C=O) ~210 ppm, C5 & C6 are sp² carbons.

Emerging Techniques: Ion Mobility-Mass Spectrometry (IM-MS)

For particularly challenging separations where isomers co-elute chromatographically and have identical mass spectra, IM-MS offers another dimension of separation. This technique separates ions in the gas phase based on their size, shape, and charge (their collision cross-section, CCS). Even subtle differences in the 3D structure of isomers can result in different drift times, allowing for their separation.[5][14] Derivatization can sometimes be employed to amplify these structural differences, further enhancing separation by ion mobility.[4][15]

G cluster_0 Decision Logic Start Impurity Detected by HPLC Check_Mass MS confirms M.W. = Main Peak? Start->Check_Mass Check_GC Separable by GC-MS? Check_Mass->Check_GC Yes (Isomer) Process_Impurity Identify as Process Impurity Check_Mass->Process_Impurity No Isolate_NMR Isolate for NMR (Definitive Structure) Check_GC->Isolate_NMR Yes Consider_IMMS Consider IM-MS (Advanced Separation) Check_GC->Consider_IMMS No (Co-elution) Consider_IMMS->Isolate_NMR

Caption: Decision tree for selecting the appropriate analytical technique.

Comparative Summary and Conclusion

The identification of isomeric impurities in 4-Methylcholest-4-en-3-one requires a carefully selected combination of analytical tools. No single method is sufficient.

Technique Comparison Table

TechniqueResolutionStructural InformationThroughputPrimary Use Case
HPLC-UV Good-ExcellentLow (Retention time only)HighPurity screening, quantification, isolation
GC-MS ExcellentMedium (MW & Fragmentation)HighOrthogonal separation, MW confirmation
NMR N/A (post-isolation)High (Unambiguous)LowDefinitive structure elucidation
IM-MS ExcellentMedium (MW & CCS)MediumSeparation of co-eluting isomers

References

  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (2021). MDPI. Available at: [Link]

  • Steroids and NMR. (n.d.). ResearchGate. Available at: [Link]

  • Nuclear Magnetic Resonance of Steroids. (2016). Modern NMR Approaches to the Structure Elucidation of Natural Products. Available at: [Link]

  • Analysis of Steroid Hormone Isomers using Ion Mobility-Mass Spectrometry. (n.d.). University of Florida Digital Collections. Available at: [Link]

  • Separation of steroid isomers by ion mobility mass spectrometry. (2019). ResearchGate. Available at: [Link]

  • Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS. (n.d.). TOFWERK. Available at: [Link]

  • Structure elucidation of steroids. (n.d.). Slideshare. Available at: [Link]

  • Using Ion Mobility Mass Spectrometry in Conjuction with Derivatization Methods to Enhance the Separation of Different Steroid Isomers. (n.d.). ProQuest. Available at: [Link]

  • [Chemical structural analysis of steroids by NMR spectroscopy]. (1994). PubMed. Available at: [Link]

  • Cholestane. (n.d.). Wikipedia. Available at: [Link]

  • Key regulatory oxysterols in liver: analysis as D4-3-ketone derivatives by HPLC and response to physiological perturbations. (2001). Journal of Lipid Research. Available at: [Link]

  • Analysis of cholesterol, cholesterol-5,6-epoxides and cholestane-3 beta,5 alpha,6 beta-triol in nipple aspirates of human breast fluid by gas chromatography/mass spectrometry. (1987). PubMed. Available at: [Link]

  • Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. (2019). MDPI. Available at: [Link]

  • GC-MS chromatogram showing resolution of standard samples of some common cholesterol oxidation products. (n.d.). ResearchGate. Available at: [Link]

  • Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae. (2021). Frontiers in Plant Science. Available at: [Link]

  • Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. (2015). DovePress. Available at: [Link]

  • Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. (2021). International Journal of Advanced Research in Biological Sciences. Available at: [Link]

  • Enzymatic production of 4-cholesten-3-one using cholesterol oxidase from Bacillus cereus strain KAVK5 and its potentiality to. (2022). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Formation of products from cholesterol and cholest-4-en-3-one. (n.d.). ResearchGate. Available at: [Link]

  • Separation of 4-Methylcatechol on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice. (2024). MDPI. Available at: [Link]

  • The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice. (1998). PubMed. Available at: [Link]

  • Analysis of impurities in pharmaceuticals. (2021). Wiley Analytical Science. Available at: [Link]

Sources

Comparative Biological Activity Guide: 4-Methylcholest-4-en-3-one vs. FF-MAS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals navigating steroidal signaling and phytochemistry, distinguishing between structurally similar sterol intermediates is critical. This guide objectively compares the biological activity of 4-Methylcholest-4-en-3-one (a plant-derived steroidal enone) and FF-MAS (Follicular Fluid Meiosis-Activating Sterol; a mammalian reproductive signaling molecule). While both are C4-alkylated sterols, their distinct functional groups dictate entirely divergent biological roles: FF-MAS is a potent agonist for oocyte maturation[1], whereas 4-Methylcholest-4-en-3-one primarily functions as a phytochemical intermediate with antioxidant properties[2][3].

Structural Causality & Mechanistic Divergence

The biological divergence between these two compounds is rooted in their A-ring stereochemistry and functional groups.

  • FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol): As a crucial intermediate in cholesterol biosynthesis, FF-MAS possesses a 3β-hydroxyl group and a 4,4-dimethyl configuration[4][5]. The 3β-OH is an absolute spatial requirement for binding to sterol-sensing domains. While FF-MAS is known to transactivate the orphan nuclear receptor LXRα, experimental data demonstrates that its ability to trigger Germinal Vesicle Breakdown (GVBD) in oocytes is independent of LXRα activation, pointing to a highly specific, specialized meiotic receptor mechanism[1].

  • 4-Methylcholest-4-en-3-one: This compound features a 3-ketone conjugated with a C4-C5 double bond (an α,β-unsaturated enone). The oxidation of the 3-hydroxyl to a ketone completely abolishes the hydrogen-bond donating capacity required for meiotic sterol receptor binding. Instead, the enone moiety acts as a Michael acceptor, rendering the molecule electrophilic. This structural hallmark allows it to participate in radical scavenging and phytochemical defense mechanisms within plant species like Phoenix dactylifera (Arabian Date Palm)[2][3].

Quantitative Data & Biological Profiles

Table 1: Comparative Physicochemical and Biological Data

Parameter4-Methylcholest-4-en-3-oneFF-MAS (Follicular Fluid MAS)
Structural Hallmark 4-methylsterol with a 3-keto-4-ene system4,4-dimethylsterol with a 3β-OH and triene system
Primary Biological Source Plant extracts (Phoenix theophrasti, P. dactylifera)[2][3]Mammalian follicular fluid & testicular tissue[4][5]
Key Biological Role Antioxidant, antimicrobial, synthetic intermediate[3]Promotes resumption of meiosis (GVBD) in oocytes[1][6]
Receptor / Target Non-specific / Phytochemical radical targetsLXRα (Activation) / Unknown specific meiotic target[1]
Effective Concentration Typically evaluated at 50–100 μg/mL (in vitro assays)Highly potent: 0.07 – 7 μM (in vitro oocyte maturation)[1]
Therapeutic Potential Nutraceutical applications, dietary antioxidant[3]IVF additive to improve preimplantation embryo quality[4][6]

Pathway Visualization

BiologicalPathways cluster_FFMAS FF-MAS Pathway (Mammalian Reproduction) cluster_MethylCholest 4-Methylcholest-4-en-3-one Pathway (Plant Metabolite) Lanosterol Lanosterol (Biosynthetic Precursor) FFMAS FF-MAS (Meiosis-Activating Sterol) Lanosterol->FFMAS CYP51 Activity LXR LXRα Receptor Activation FFMAS->LXR Agonism (Non-meiotic) Meiosis Oocyte Meiosis Resumption (GVBD) FFMAS->Meiosis Overcomes Arrest Phytosterols Plant Sterol Pool MethylCholest 4-Methylcholest-4-en-3-one (Enone Derivative) Phytosterols->MethylCholest Oxidation/Metabolism Antioxidant Antioxidant & Phytochemical Defense MethylCholest->Antioxidant Radical Scavenging

Biological pathways: FF-MAS in mammalian meiosis vs. 4-Methylcholest-4-en-3-one in plants.

Experimental Protocols: Self-Validating Workflows

To objectively validate the biological activity of these compounds, researchers must employ distinct, self-validating assay systems tailored to their specific mechanisms of action.

Protocol A: In Vitro Oocyte Meiosis Resumption Assay (Validating FF-MAS)

Causality Check: Oocytes are naturally maintained in meiotic arrest by high intra-oocyte cAMP levels. By artificially maintaining this arrest using hypoxanthine (a phosphodiesterase inhibitor), we create a validated baseline. Only true meiosis-activating sterols like FF-MAS can bypass this biochemical block to induce maturation[1].

  • Oocyte Isolation: Isolate naked oocytes (NkO) and cumulus-enclosed oocytes (CEO) from the ovarian follicles of immature mice primed with FSH 48 hours prior to collection[1].

  • Induction of Meiotic Arrest: Culture the isolated oocytes in a medium supplemented with 3 mM hypoxanthine. Validation: Control groups must show <5% spontaneous maturation, confirming successful cAMP-mediated arrest[1].

  • Sterol Administration: Introduce synthetic FF-MAS dissolved in an ethanol/BSA vehicle at a dose-dependent concentration range of 0.07 to 7 μM[1].

  • Phenotypic Scoring: After 24 hours of in vitro culture, assess the resumption of meiosis by quantifying the frequency of Germinal Vesicle Breakdown (GVBD) and polar body formation using phase-contrast microscopy[1].

Protocol B: Phytochemical Extraction & Antioxidant Profiling (Validating 4-Methylcholest-4-en-3-one)

Causality Check: Because 4-Methylcholest-4-en-3-one lacks the 3β-OH required for meiotic signaling, its bioactivity is assessed via its role as a plant secondary metabolite. Dichloromethane is specifically chosen as the extraction solvent because its polarity perfectly partitions non-polar steroidal enones away from the highly polar carbohydrates abundant in fruit tissues[2].

  • Non-Polar Extraction: Macerate lyophilized Phoenix dactylifera (date palm) fruit tissue. Perform a solid-liquid extraction using dichloromethane (CH2Cl2) to isolate the unsaponifiable lipid and sterol fraction[2][3].

  • Chromatographic Isolation: Fractionate the crude extract using silica gel column chromatography. Identify the target 4-Methylcholest-4-en-3-one fraction via GC-MS, utilizing its distinct mass-to-charge (m/z) fragmentation pattern[2].

  • DPPH Radical Scavenging Assay: To validate the antioxidant capacity conferred by the enone system, incubate the isolated fraction with a 0.1 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Quantification: Measure the absorbance reduction at 517 nm using a UV-Vis spectrophotometer. The decrease in absorbance directly correlates to the compound's ability to donate electrons/hydrogen to neutralize the stable DPPH radical[2].

References

  • Byskov, A. G., et al.
  • "Structure Database (LMSD) - Biological Context of FF-MAS." LIPID MAPS.
  • Marín Bivens, C. L., et al. "A synthetic analogue of meiosis-activating sterol (FF-MAS)
  • "Metabolism and Biological Activities of 4-Methyl-Sterols." MDPI.
  • "Fatty Acids, Sterols, Phenols and Antioxidant Activity of Phoenix theophrasti Fruits Growing in Crete, Greece.
  • "Nutritional values, Nutraceutical properties, and health benefits of Arabian D

Sources

UV Absorption Maxima Validation: 4-Methylcholest-4-en-3-one vs. Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in steroid chemistry and drug development, I frequently encounter the need to rigorously validate synthetic modifications of steroidal frameworks. When synthesizing 4-Methylcholest-4-en-3-one from its unmethylated precursor, Cholest-4-en-3-one , confirming the successful addition of the methyl group at the C4 position is a critical quality control step.

While mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are definitive, UV-Vis spectrophotometry offers a rapid, highly reliable, and self-validating orthogonal method. This guide objectively compares the photophysical properties of these two steroidal enones, explaining the mechanistic causality behind their spectral differences and providing a field-proven validation protocol.

Mechanistic Causality: The Photophysics of -Methylation

To understand why UV-Vis is an effective validation tool for this synthesis, we must examine the causality behind the absorption shift. Both molecules feature an


-unsaturated ketone chromophore (

-3-ketone). However, their spectral behavior diverges due to the electronic contributions of the C4 substituent.

According to the Woodward-Fieser rules for conjugated enones, the theoretical


 is calculated by summing the base value of the chromophore with the contributions of its substituents[1]:
  • Base Value: A six-membered ring

    
    -unsaturated ketone provides a base absorption of 215 nm .
    
  • 
    -Ring Residues:  Both molecules have ring residues at C6 and C10, contributing +24 nm (2 × 12 nm).
    
  • Exocyclic Double Bond: The

    
     bond is exocyclic to ring B, adding +5 nm.
    
  • The

    
    -Alkyl Effect (The Differentiator):  In Cholest-4-en-3-one, the 
    
    
    
    -position (C4) is occupied by a hydrogen atom (+0 nm). In 4-Methylcholest-4-en-3-one, the C4 position is occupied by a methyl group. This alkyl group acts as an electron donor via hyperconjugation, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This decreases the
    
    
    transition energy gap, causing a predictable bathochromic shift (red shift) of +10 nm .

By comparing the experimental


 of the product against the precursor, researchers can create a self-validating system: the presence of an ~8–11 nm red shift is direct photophysical evidence of successful C4 methylation.

Comparative Quantitative Data

The following table summarizes the theoretical and experimental UV absorption data, providing a benchmark for objective comparison during validation workflows.

ParameterCholest-4-en-3-one (Precursor)4-Methylcholest-4-en-3-one (Target)
Structural Motif

-3-ketone
4-Methyl-

-3-ketone

-Substituent (C4)
HydrogenMethyl Group
Electronic Contribution 0 nm+10 nm (Bathochromic shift)
Theoretical

244 nm254 nm
Experimental

(EtOH)
~241 nm [1]~249 – 252 nm [2]
Molar Extinction (

)
~16,000 – 18,000 M

cm

~15,000 – 17,500 M

cm

Primary Utility Baseline reference, enzymatic assay standardSteric hindrance studies, modified steroid synthesis

Note: Experimental values often deviate slightly from Woodward-Fieser theoretical calculations due to solvent effects (solvatochromism) and subtle steric distortions in the steroidal A-ring.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a comparative methodology. By running the precursor and the target product in parallel, you negate systemic errors such as solvent impurities or instrument calibration drift.

Materials Required
  • Spectroscopic-grade Ethanol (EtOH) or Methanol (MeOH) with a UV cutoff < 210 nm.

  • Matched quartz cuvettes (1 cm path length).

  • Dual-beam UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Stock Solution Preparation: Weigh accurately 1.0 mg of Cholest-4-en-3-one and 1.0 mg of the synthesized 4-Methylcholest-4-en-3-one. Dissolve each in 1.0 mL of spectroscopic-grade EtOH to create ~2.5 mM stock solutions.

  • Working Dilution: Dilute the stock solutions 1:50 in EtOH to achieve a final working concentration of ~50

    
    M . Causality: This concentration ensures the maximum absorbance (
    
    
    
    ) falls between 0.4 and 0.9, keeping the measurement strictly within the linear dynamic range of the Beer-Lambert law and preventing detector saturation.
  • Baseline Correction: Fill both the reference and sample quartz cuvettes with pure spectroscopic-grade EtOH. Run a baseline scan from 200 nm to 400 nm to subtract solvent and cuvette absorbance.

  • Spectral Scanning:

    • Scan the Cholest-4-en-3-one sample from 200 nm to 400 nm at a scan rate of 100 nm/min. Record the exact

      
       (expected ~241 nm).
      
    • Rinse the sample cuvette thoroughly with EtOH, dry with nitrogen gas, and scan the 4-Methylcholest-4-en-3-one sample under identical conditions.

  • Data Validation (The

    
     Check):  Subtract the 
    
    
    
    of the precursor from the target. A successful methylation is confirmed if
    
    
    . If the target
    
    
    remains at ~241 nm, the reaction failed or the product is heavily contaminated with the unreacted precursor.

Validation Workflow Visualization

The following logical workflow illustrates the decision-making process during spectral validation.

UV_Workflow N1 1. Sample Prep (50 μM in EtOH) N2 2. Baseline Correction (EtOH Blank) N1->N2 N3 3. UV-Vis Scanning (200 - 400 nm) N2->N3 N4 4. Peak Identification (Determine λ_max) N3->N4 D1 Is λ_max ≈ 249-252 nm? N4->D1 O1 Validation Successful: 4-Methylcholest-4-en-3-one D1->O1 Yes O2 Validation Failed: Unmethylated Precursor (λ_max ≈ 241 nm) D1->O2 No

UV-Vis Spectrophotometric Validation Workflow for 4-Methylcholest-4-en-3-one.

References

  • Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System Source: PMC (National Institutes of Health) URL:[Link]

  • Bromination of cholest-4-en-3,6-dione with N-bromosuccinimide in chloroform Source: Zenodo (CERN European Organization for Nuclear Research) URL:[Link]

  • Cholest-4-En-3-One-

    
    -Dehydrogenase, a Flavoprotein Catalyzing the Second Step in Anoxic Cholesterol Metabolism 
    Source: ASM Journals (Journal of Bacteriology)
    URL:[Link]
    

Sources

Safety Operating Guide

4-Methylcholest-4-en-3-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Operational Handling and EHS Disposal of 4-Methylcholest-4-en-3-one

As a steroidal derivative utilized in advanced drug development and biosynthetic research, 4-methylcholest-4-en-3-one requires stringent operational and disposal protocols. While not acutely toxic to humans, its highly lipophilic steroidal backbone presents significant environmental persistence and aquatic toxicity risks[1][2].

This guide provides a self-validating system for the safe handling, containment, and disposal of 4-methylcholest-4-en-3-one, ensuring compliance with Environmental Health and Safety (EHS) standards and the Environmental Protection Agency (EPA) guidelines for laboratory waste[3][4].

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The hydrophobic nature of the cholestane skeleton dictates its environmental mobility and interaction with biological systems.

Table 1: Hazard and Physicochemical Summary

ParameterData / ClassificationOperational Implication
Chemical Class Steroid derivative / KetosteroidHigh lipophilicity; readily partitions into organic solvents and biological membranes.
Physical State Solid (Powder)Risk of aerosolization and inhalation of dust during transfer[5].
GHS Hazard Statement H413 : May cause long-lasting harmful effects to aquatic life[1][2].Zero drain disposal. Must be captured and incinerated to prevent bioaccumulation[1].
Precautionary Statement P273 : Avoid release to the environment. P501 : Dispose to approved plant[1][2].Requires rigorous waste segregation and secondary containment.
Solubility Insoluble in water; soluble in organic solvents (e.g., DCM, EtOH).Liquid waste will primarily consist of mixed organic solvent streams.

Operational Handling Protocols

Before addressing disposal, the operational workflow must prevent environmental release and minimize waste generation.

Step-by-Step Handling Methodology:

  • Engineering Controls: All manipulations of dry 4-methylcholest-4-en-3-one powder must be conducted within a certified chemical fume hood or a localized exhaust ventilation system to prevent the formation and inhalation of steroidal dust[2][5].

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves (double-gloving recommended if handling in highly permeating solvents like dichloromethane), a standard laboratory coat, and ANSI-approved safety goggles[5][6].

  • Static Mitigation: Because the compound is a dry powder, use non-sparking spatulas and anti-static weighing boats to prevent electrostatic dispersion of the material[2].

  • Spill Response (Solid): In the event of a dry spill, do not use compressed air or dry sweeping. Vacuum the spill using a HEPA-filtered vacuum or gently cover it with damp, inert absorbent material before sweeping it into a rigid hazardous waste container[1].

Comprehensive Disposal Procedures

Because 4-methylcholest-4-en-3-one is classified under H413 for chronic aquatic toxicity, it must never be discharged into municipal wastewater systems (POTW)[1][3]. The ultimate fate of this chemical must be high-temperature incineration by a licensed facility.

Step-by-Step Waste Segregation and Disposal:

Phase A: Solid Waste (Unused product, contaminated PPE, and empty containers)

  • Collection: Place all solid waste, including weighing paper, contaminated gloves, and empty primary reagent bottles, into a rigid, leak-proof High-Density Polyethylene (HDPE) container or a double-lined hazardous waste bag[1][7].

  • Labeling: Affix a standardized EHS hazardous waste label. Explicitly write "4-Methylcholest-4-en-3-one (Steroid Derivative)" and check the box for "Environmentally Hazardous / Aquatic Toxicity."

  • Storage: Store the sealed container in a designated, cool, dry Satellite Accumulation Area (SAA) away from strong oxidizing agents[5].

Phase B: Liquid Waste (Reaction filtrates, solvent solutions, and washings)

  • Segregation: Determine the solvent used to dissolve the steroid.

    • If dissolved in halogenated solvents (e.g., Chloroform, DCM), collect in the Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., Ethanol, Ethyl Acetate), collect in the Non-Halogenated Organic Waste carboy.

  • Compatibility Check: Ensure the waste container is chemically compatible with the solvent matrix. Do not mix with strong acids or oxidizers, which may cause exothermic reactions[6].

  • Secondary Containment: Place all liquid waste carboys in secondary containment bins capable of holding 110% of the largest container's volume.

Phase C: EHS Handoff

  • Inventory Logging: Update the laboratory's electronic chemical inventory to reflect the disposal of the material[4].

  • Transfer: Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department. EHS will transport the material to an approved facility for thermal destruction (incineration) in accordance with local, regional, and national hazardous waste regulations[5][6].

Waste Management Decision Pathway

G Start 4-Methylcholest-4-en-3-one Waste Generation Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SolidCont Rigid HDPE Container or Double-Lined Bag Solid->SolidCont LiqCont Compatible Solvent Jug (Segregate Halogenated) Liquid->LiqCont Label Apply Hazardous Waste Label (H413 Aquatic Toxicity) SolidCont->Label LiqCont->Label EHS EHS Facility Transfer Label->EHS Incineration High-Temperature Incineration EHS->Incineration

Fig 1: Laboratory waste segregation and disposal workflow for 4-methylcholest-4-en-3-one.

References

  • MetaSci Inc. (n.d.). Safety Data Sheet 4-Cholesten-3-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2008). Health Services Industry Study Management and Disposal of Unused Pharmaceuticals. Retrieved from[Link]

  • Michigan State University Environmental Health and Safety. (n.d.). Chemical Hygiene Plan. Retrieved from[Link]

  • Oregon State University Environmental Health and Safety. (n.d.). Lab-Specific Chemical Hygiene Plan (LCHP). Retrieved from [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 4-Methylcholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 4-Methylcholest-4-en-3-one, with a focus on personal protective equipment (PPE). The information herein is synthesized from established laboratory safety standards and data from structurally similar compounds to ensure a robust and cautious approach to handling.

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methylcholest-4-en-3-one (CAS 2309-42-4) is readily available. The following recommendations are based on the safety profile of the closely related compound, 4-Cholesten-3-one (CAS 601-57-0). Due to the structural similarity, their hazard profiles and handling requirements are anticipated to be comparable. However, it is imperative to treat any uncharacterized compound with a high degree of caution.

Hazard Assessment of 4-Methylcholest-4-en-3-one

While a detailed toxicological profile for 4-Methylcholest-4-en-3-one is not available, the surrogate compound, 4-Cholesten-3-one, is not classified as acutely toxic, a skin irritant, or an eye irritant under the Globally Harmonized System (GHS).[1][2][3] The primary hazard identified is its potential for long-lasting harmful effects on aquatic life (Chronic aquatic toxicity, Category 4).[1][4][5]

Given the lack of specific data, a conservative approach necessitates treating the compound as potentially hazardous upon acute or chronic exposure. The primary routes of exposure in a laboratory setting are inhalation of dust particles, skin contact, and eye contact.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is crucial to minimize exposure risk. The following table summarizes the minimum required PPE for handling 4-Methylcholest-4-en-3-one in a research laboratory setting.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical splash-resistant safety gogglesProtects against accidental splashes and airborne particles. Goggles should meet OSHA 29 CFR 1910.133 or EU EN166 standards.[1][2]
Face shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as during bulk transfers or when working with solutions.
Hands Nitrile rubber glovesProvides a barrier against skin contact. Gloves should be inspected for any defects before use.[3][6]
Body Laboratory coatProtects skin and personal clothing from contamination. Should be buttoned and have long sleeves.[1]
Feet Close-toed footwearProtects feet from spills and falling objects.[1]
Step-by-Step PPE Protocol: Donning and Doffing

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the laboratory coat and fasten all buttons.

  • Goggles/Face Shield: Position goggles securely over the eyes. If a face shield is required, place it over the goggles.

  • Gloves: Don gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the appropriate waste container.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your personal clothing. Place it in a designated laundry receptacle or disposal bag.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or headband.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Engineering Controls and Work Practices

PPE is the last line of defense. Engineering controls and safe work practices are paramount.

  • Ventilation: Handle 4-Methylcholest-4-en-3-one in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders or creating solutions, to minimize inhalation exposure.[1][2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Dust Mitigation: Minimize the generation of dust.[1][2] If weighing the solid, do so in a fume hood or a balance enclosure.

Accidental Exposure and Spill Response

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]

Spill Cleanup:

  • Ensure adequate ventilation and wear appropriate PPE.

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2]

  • Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose of all contaminated cleaning materials as hazardous waste.

Disposal of Contaminated PPE and Chemical Waste
  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a sealed, labeled hazardous waste container.

  • Chemical Waste: Dispose of 4-Methylcholest-4-en-3-one and any solutions containing it in accordance with local, regional, and national hazardous waste regulations.[1][2] Do not empty into drains, as it may be harmful to aquatic life.[1][4][5]

Visual Workflow for PPE Selection and Handling

The following diagram outlines the decision-making process for selecting and using PPE when handling 4-Methylcholest-4-en-3-one.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_procedure Procedure cluster_disposal Disposal Start Start: Handling 4-Methylcholest-4-en-3-one Assess_Task Assess Task: - Weighing solid? - Making solution? - Bulk transfer? Start->Assess_Task Select_Eye Select Eye Protection: - Goggles (minimum) - Face shield (if splash risk) Assess_Task->Select_Eye Select_Gloves Select Hand Protection: - Nitrile gloves Assess_Task->Select_Gloves Select_Body Select Body Protection: - Lab coat - Close-toed shoes Assess_Task->Select_Body Don_PPE Don PPE (Correct Sequence) Select_Eye->Don_PPE Select_Gloves->Don_PPE Select_Body->Don_PPE Perform_Task Perform Task in Fume Hood Don_PPE->Perform_Task Doff_PPE Doff PPE (Correct Sequence) Perform_Task->Doff_PPE Dispose_Chemical Dispose of Chemical Waste (Follow Regulations) Perform_Task->Dispose_Chemical Hand_Hygiene Wash Hands Doff_PPE->Hand_Hygiene Dispose_PPE Dispose of Contaminated PPE in Hazardous Waste Doff_PPE->Dispose_PPE End End Hand_Hygiene->End End of Procedure

Caption: PPE selection and handling workflow for 4-Methylcholest-4-en-3-one.

References

  • Safety Data Sheet 4-Cholesten-3-one. MetaSci Inc. Link

  • 4-Cholesten-3-one - SAFETY DATA SHEET. (Supplier not specified). Link

  • 4-Cholesten-3-one - SAFETY DATA SHEET. (January 18, 2021). (Supplier not specified). Link

  • SAFETY DATA SHEET - MilliporeSigma. (September 22, 2025). Link

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Link

  • Cholest-4-en-3-one | C27H44O | CID 91477. PubChem. Link

  • 4-Methylcatechol - Safety Data Sheet. Apollo Scientific. Link

  • SAFETY DATA SHEET - Fisher Scientific. (September 01, 2023). Link

  • Safety Data Sheet - Cayman Chemical. (March 14, 2025). Link

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (September 22, 2025). Link

  • SAFETY DATA SHEET - Fisher Scientific. (December 24, 2025). Link

  • Pharmaceutical industry best practice. 3M. Link

  • HAZARD SUMMARY - 4-METHOXYPHENOL. NJ.gov. Link

  • 2-Methoxybenzoic acid - Safety Data Sheet. Apollo Scientific. Link

  • MSDS of 4-Methoxycinnamic acid - Capot Chemical. (November 23, 2017). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.